molecular formula C31H34FN7O6S B3182158 AZD3229 Tosylate CAS No. 2248003-71-4

AZD3229 Tosylate

货号: B3182158
CAS 编号: 2248003-71-4
分子量: 651.7 g/mol
InChI 键: AWHHAHZPRULJMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ubavitinib Tosylate is the tosylate salt form of NB003, an orally bioavailable inhibitor of specific mutated forms of platelet-derived growth factor receptor alpha (PDGFR alpha;  PDGFRa) and mast/stem cell factor receptor c-Kit (SCFR;  CD117), with potential antineoplastic activity. Upon oral administration, ubavitinib specifically targets, binds to and inhibits specific mutant forms of PDGFRa and c-Kit. This results in the inhibition of PDGFRa- and c-Kit-mediated signal transduction pathways and the inhibition of proliferation in tumor cells that express these PDGFRa and c-Kit mutants. PDGFRa and c-Kit, protein tyrosine kinases, are upregulated or mutated in various tumor cell types;  they play key roles in the regulation of cellular proliferation and resistance to chemotherapy.

属性

IUPAC Name

N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN7O3.C7H8O3S/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHHAHZPRULJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34FN7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248003-71-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2248003-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

AZD3229 Tosylate: A Deep Dive into its Mechanism of Action in Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gastrointestinal stromal tumors (GIST) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) proto-oncogenes. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, the emergence of primary and secondary resistance mutations remains a significant clinical challenge. AZD3229 Tosylate (also known as NB003) has emerged as a potent and highly selective next-generation pan-KIT/PDGFRA inhibitor designed to address the limitations of existing therapies. This technical guide provides a comprehensive overview of the mechanism of action of AZD3229 in GIST, detailing its preclinical efficacy, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Potent and Selective Inhibition of KIT and PDGFRA Kinases

AZD3229 is a small molecule inhibitor that targets the ATP-binding pocket of KIT and PDGFRA kinases. By blocking the phosphorylation and subsequent activation of these receptor tyrosine kinases, AZD3229 effectively abrogates the downstream signaling cascades that drive GIST cell proliferation and survival.[1][2][3][4] Preclinical studies have demonstrated that AZD3229 is a broad-spectrum inhibitor with potent activity against a wide range of primary and secondary mutations in KIT and PDGFRA.[1][3]

A key feature of AZD3229 is its high selectivity for KIT and PDGFRA, with a notable lack of significant activity against VEGFR2.[1][3] This selectivity profile is anticipated to translate into a more favorable safety profile in the clinical setting, potentially avoiding off-target toxicities such as hypertension, which are commonly associated with less selective TKIs.

In Vitro Efficacy: Potency Against a Spectrum of GIST Mutations

The in vitro potency of AZD3229 has been extensively evaluated in various engineered and GIST-derived cell lines. These studies consistently demonstrate its superior activity compared to standard-of-care agents like imatinib (B729).

Cellular Proliferation Assays

AZD3229 exhibits potent, single-digit nanomolar growth inhibition (GI50) against a diverse panel of Ba/F3 cell lines engineered to express various mutant KIT proteins.[5] Across these cell lines, the GI50 values for AZD3229 were in the range of 1-50 nM.[5] Notably, in preclinical in vitro studies, AZD3229 was found to be 15 to 60 times more potent than imatinib in inhibiting cell lines with primary KIT mutations.[1][2]

Table 1: Comparative In Vitro Potency of AZD3229

Cell Line ModelMutationAZD3229 PotencyReference
Engineered & GIST-derived cell linesPrimary KIT mutations15-60x more potent than imatinib[1][2]
Mutant KIT-driven Ba/F3 cell linesDiverse KIT mutationsGI50 = 1-50 nM[5]
Experimental Protocols

Cell Proliferation Assay (Ba/F3 Models):

  • Cell Culture: Murine pro-B Ba/F3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3. Cells were then transduced to express various human KIT or PDGFRA mutations.

  • Assay Principle: The viability of Ba/F3 cells is dependent on IL-3 signaling. Expression of an oncogenic kinase like mutant KIT allows for IL-3 independent growth. Inhibition of the kinase by a compound leads to cell death.

  • Methodology: Transduced Ba/F3 cells were seeded in 96-well plates in the absence of IL-3. Cells were treated with a concentration gradient of AZD3229 or comparator compounds for 72 hours. Cell viability was assessed using a luminescent cell viability assay that quantifies ATP levels.

  • Data Analysis: GI50 values, the concentration of the inhibitor that causes a 50% reduction in cell growth, were calculated from dose-response curves.

In Vivo Preclinical Efficacy: Tumor Regression in Xenograft Models

The anti-tumor activity of AZD3229 has been validated in in vivo preclinical models, including patient-derived xenografts (PDX), which are known to closely mimic the heterogeneity of human tumors.

Patient-Derived Xenograft (PDX) Models

In PDX models of GIST harboring various KIT mutations, oral administration of AZD3229 led to durable inhibition of KIT signaling and significant tumor regressions.[1][2] At doses that were well-tolerated, AZD3229 demonstrated superior or comparable efficacy to existing standard-of-care agents.[1]

Table 2: In Vivo Efficacy of AZD3229 in GIST Xenograft Models

Model TypeMutation StatusAZD3229 DosageTumor Growth InhibitionReference
Ba/F3 cell line xenograftsVarious KIT mutations20 mg/kg b.i.d.More effective than regorafenib (B1684635) and imatinib[5]
GIST PDX ModelsVarious KIT mutationsNot specifiedDurable tumor regressions[1][2]
Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies:

  • Model Generation: Fresh tumor tissue from consenting GIST patients was surgically implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, they were harvested and passaged to subsequent cohorts of mice for expansion.

  • Drug Administration: Once tumors in the experimental cohorts reached a predetermined size, mice were randomized into treatment and control groups. This compound, formulated for oral gavage, was administered daily or twice daily at specified doses.

  • Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised for pharmacodynamic analysis, including Western blotting to assess the inhibition of KIT phosphorylation and downstream signaling proteins.

Modulation of Downstream Signaling Pathways

The constitutive activation of KIT or PDGFRA in GIST leads to the activation of several downstream signaling pathways that are critical for cell survival and proliferation. The primary pathways implicated are the PI3K/AKT/mTOR and the RAS/MAPK pathways. AZD3229, by inhibiting the initial receptor tyrosine kinase activation, effectively shuts down these oncogenic signaling cascades.

GIST_Signaling_Pathway AZD3229 Mechanism of Action in GIST Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA Mutant KIT / PDGFRA PI3K PI3K KIT_PDGFRA->PI3K RAS RAS KIT_PDGFRA->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AZD3229 This compound AZD3229->KIT_PDGFRA Inhibition

Figure 1: AZD3229 inhibits mutant KIT/PDGFRA, blocking downstream signaling.
Experimental Protocols

Western Blot Analysis of Signaling Pathways:

  • Sample Preparation: GIST cells or pulverized tumor tissue from xenograft models were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of KIT, AKT, ERK, and other relevant signaling proteins. After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

AZD3229, now known as NB003, is currently being evaluated in a Phase I clinical trial (NCT04936178) in patients with advanced malignancies, including GIST.[6][7] This open-label, multicenter study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003 in patients who have progressed on or are intolerant to standard-of-care therapies.[7]

Experimental_Workflow Preclinical to Clinical Development Workflow of AZD3229 cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical_Assay Biochemical Assays (Kinase Inhibition) Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Demonstrates Cellular Potency Xenograft_Models In Vivo Xenograft Models (Efficacy, PD) Cell_Based_Assay->Xenograft_Models Confirms In Vivo Activity Phase_I Phase I Clinical Trial (Safety, PK, Preliminary Efficacy) Xenograft_Models->Phase_I Informs Clinical Dose & Schedule Phase_II_III Phase II/III Clinical Trials (Efficacy, Safety) Phase_I->Phase_II_III Establishes Recommended Phase II Dose

Figure 2: The developmental workflow of AZD3229 from preclinical to clinical stages.

Conclusion

This compound is a promising, potent, and selective pan-KIT/PDGFRA inhibitor with a strong preclinical rationale for its development in the treatment of GIST. Its ability to potently inhibit a wide range of clinically relevant primary and secondary mutations, coupled with a favorable selectivity profile, suggests it may offer a significant therapeutic advantage over existing treatments. The ongoing clinical evaluation will be crucial in determining its ultimate role in the management of patients with GIST. The comprehensive preclinical data summarized herein provide a solid foundation for its continued investigation and potential to address the unmet medical needs of patients with this disease.

References

AZD3229 Tosylate: A Comprehensive Technical Guide to Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 Tosylate is a potent, orally bioavailable, and selective pan-inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1][2][3] Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 demonstrates significant activity against a wide array of primary and secondary mutations in KIT and PDGFRα that confer resistance to standard-of-care therapies.[2][3] A key feature of its design is the high selectivity against Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2), aiming to minimize the dose-limiting toxicities, such as hypertension, commonly associated with less selective kinase inhibitors.[4] This technical guide provides an in-depth overview of the target profile, selectivity, and associated experimental methodologies for this compound.

Core Target Profile

AZD3229 is a potent inhibitor of both wild-type and mutant forms of the KIT and PDGFRα receptor tyrosine kinases.[2][3] Its primary mechanism of action is the inhibition of the constitutive kinase activity driven by activating mutations in these receptors, which are the primary oncogenic drivers in the majority of GIST patients.[2]

Potency Against KIT and PDGFRα Mutants

AZD3229 exhibits low nanomolar to single-digit nanomolar growth inhibitory (GI50) activity against a broad panel of clinically relevant KIT and PDGFRα mutations expressed in engineered Ba/F3 cell lines.[2]

TargetCell LinePotency (GI50)Reference
Primary KIT Mutations
KIT Exon 11 deletionBa/F3Low nM[2]
KIT Exon 9 A502_Y503dupBa/F3Low nM[2]
Secondary KIT Mutations
KIT Exon 11/13 (V654A)Ba/F3Low nM[2]
KIT Exon 11/17 (D816V)Ba/F3Low nM[2]
KIT Exon 11/17 (N822K)Ba/F3Low nM[2]
PDGFRα Mutations
PDGFRα D842VBa/F3Low nM[2]

Table 1: Cellular Potency of AZD3229 Against Key KIT and PDGFRα Mutations.

Kinase Selectivity Profile

A critical attribute of AZD3229 is its high degree of selectivity, which contributes to a favorable safety profile. The kinome selectivity of AZD3229 has been characterized as comparable to or better than other approved agents for GIST.[2][4]

Kinase Target% Inhibition @ 1 µM (Illustrative)SignificanceReference
KIT >95%Primary Target[2]
PDGFRα >95%Primary Target[2]
KDR (VEGFR2) <20%High selectivity over KDR is associated with a reduced potential for hypertension.[4]
Other KinasesGenerally lowBroad kinome screening indicates a selective inhibitor profile with fewer off-target effects.[4][4]

Table 2: Kinase Selectivity Profile of this compound. Note: Specific quantitative kinome-wide scan data is not publicly available and the % inhibition is illustrative based on descriptive reports.

Signaling Pathway Inhibition

By inhibiting the catalytic activity of KIT and PDGFRα, AZD3229 effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival. The primary pathways inhibited include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the Signal Transducer and Activator of Transcription (STAT3) pathway.[5]

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS JAK JAK KIT->JAK PDGFRA PDGFRα PDGFRA->PI3K PDGFRA->RAS PDGFRA->JAK AZD3229 AZD3229 AZD3229->KIT Inhibits AZD3229->PDGFRA Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Figure 1: AZD3229 Inhibition of KIT/PDGFRα Downstream Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the target profile and selectivity of kinase inhibitors. Below are representative protocols for key experiments used in the characterization of AZD3229.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified kinases by measuring the amount of ADP produced in the kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD3229 against a panel of purified kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well, white)

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of 2X kinase/substrate mix to each well of a 384-well plate.

    • Add 2.5 µL of the diluted AZD3229 or DMSO control.

    • Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Incubate at room temperature for 60 minutes.[6][7]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each AZD3229 concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

ADP_Glo_Workflow Start Start: Prepare Reagents Add_Kinase Add Kinase/ Substrate Mix Start->Add_Kinase Add_Compound Add AZD3229 or DMSO Add_Kinase->Add_Compound Add_ATP Add ATP (Initiate Reaction) Add_Compound->Add_ATP Incubate_1 Incubate 60 min Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate 40 min Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate 30-60 min Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (Calculate IC50) Read_Luminescence->Analyze

Figure 2: Workflow for a Biochemical Kinase Inhibition Assay using ADP-Glo™.
Cell-Based Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of AZD3229 to inhibit the proliferation of interleukin-3 (IL-3) independent Ba/F3 murine pro-B cells that are engineered to express constitutively active, oncogenic KIT or PDGFRα mutants.[1]

Objective: To determine the GI50 of AZD3229 in cells whose proliferation is dependent on specific KIT or PDGFRα mutations.

Materials:

  • Ba/F3 cells stably expressing a mutant KIT or PDGFRα construct

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well, clear-bottom, white-walled assay plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed the engineered Ba/F3 cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium without IL-3.[1][5]

  • Compound Treatment: Add serial dilutions of AZD3229 or DMSO control to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of growth inhibition for each AZD3229 concentration.

    • Determine the GI50 value from the dose-response curve.

BaF3_Assay_Workflow Start Start: Culture Ba/F3 Cells Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add AZD3229 or DMSO Seed_Cells->Add_Compound Incubate Incubate 72 hours Add_Compound->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Shake Shake Plate 2 min Add_CTG->Shake Incubate_2 Incubate 10 min Shake->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence Analyze Analyze Data (Calculate GI50) Read_Luminescence->Analyze

Figure 3: Workflow for a Ba/F3 Cell-Based Proliferation Assay.
Western Blot Analysis of Downstream Signaling

This method is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of KIT and PDGFRα, providing a direct measure of target engagement and inhibition in cells.

Objective: To assess the effect of AZD3229 on the phosphorylation of KIT, AKT, and ERK in GIST cells.

Materials:

  • GIST cell line (e.g., GIST-T1)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat GIST cells with various concentrations of AZD3229 for a specified time (e.g., 2-4 hours).

    • Lyse the cells in ice-cold lysis buffer.

    • Determine protein concentration using the BCA assay.[9]

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody overnight at 4°C.[11]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Western_Blot_Workflow Start Start: Treat GIST Cells with AZD3229 Cell_Lysis Cell Lysis & Protein Quantification Start->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-KIT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

Figure 4: General Workflow for Western Blot Analysis.

Conclusion

This compound is a highly potent and selective pan-inhibitor of KIT and PDGFRα, demonstrating significant activity against a broad spectrum of clinically relevant mutations. Its favorable selectivity profile, particularly against KDR, suggests a lower potential for off-target toxicities. The robust preclinical data, generated through a comprehensive suite of biochemical and cellular assays, underscores its potential as a best-in-class therapeutic agent for the treatment of GIST. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other targeted kinase inhibitors.

References

AZD3229 Tosylate: A Pan-KIT Mutant Inhibitor for Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Binding Affinity and Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) genes. While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have transformed the treatment landscape for GIST, the emergence of primary and secondary resistance mutations in KIT remains a significant clinical challenge. AZD3229 Tosylate, a potent and selective small-molecule inhibitor, has been developed to address this unmet need by targeting a wide spectrum of clinically relevant KIT mutations. This technical guide provides a comprehensive overview of the binding affinity of AZD3229 to various KIT mutants, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of AZD3229 Binding Affinity

AZD3229 demonstrates potent inhibitory activity against a broad range of primary and secondary KIT mutations, many of which confer resistance to standard-of-care therapies. The following tables summarize the in vitro cellular potency of AZD3229 against various KIT mutants, primarily expressed as GI50 values (the concentration of the drug that inhibits cell growth by 50%).

Table 1: Cellular Potency of AZD3229 against Primary KIT Mutations in Ba/F3 Cells

KIT Mutant (Exon)Cell LineAZD3229 GI50 (nM)
Exon 11 deletionBa/F33
Exon 9 A502_Y503dupBa/F34
Exon 13 K642EBa/F32

Table 2: Cellular Potency of AZD3229 against Secondary (Resistance) KIT Mutations in Ba/F3 Cells

KIT Mutant (Exon)Cell LineAZD3229 GI50 (nM)
Exon 11 V559D + Exon 13 V654ABa/F311
Exon 11 V559D + Exon 14 T670IBa/F326
Exon 11 V559D + Exon 17 D816HBa/F320
Exon 11 V559D + Exon 17 D816VBa/F311
Exon 11 V559D + Exon 17 N822KBa/F37
Exon 11 V559D + Exon 17 Y823DBa/F34

Table 3: Efficacy of AZD3229 in Patient-Derived Xenograft (PDX) Models

GIST ModelPrimary KIT MutationSecondary KIT MutationAZD3229 EC90 for pKIT inhibition (nM)
HGiXF-105-Y823D4
HGiXF-106-V654A76
GIST 430Exon 11 delV654A43
Ba/F3 D816H-D816H20

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of AZD3229's binding affinity and cellular activity.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the concentration of AZD3229 that inhibits the growth of Ba/F3 cells engineered to express various human KIT mutations.

  • Cell Lines: Murine pro-B Ba/F3 cells were stably transfected with plasmids encoding full-length human KIT with specific primary or secondary mutations.

  • Cell Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and for parental Ba/F3 cells, 1 ng/mL of murine IL-3.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well in the appropriate growth medium (with or without IL-3).

    • A serial dilution of this compound was prepared in DMSO and added to the wells. The final DMSO concentration was maintained at 0.1%.

    • Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Luminescence was measured using a plate reader.

    • GI50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism.

LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding affinity of AZD3229 to the kinase domain of KIT.

  • Reagents:

    • Recombinant human KIT kinase domain (tagged with His or GST).

    • LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).

    • A proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Assay Procedure:

    • A 3-fold serial dilution of this compound was prepared in DMSO.

    • In a 384-well plate, the following were added in order:

      • 5 µL of the diluted AZD3229 or DMSO control.

      • 5 µL of a mixture containing the KIT kinase and the Eu-labeled antibody in Kinase Buffer A.

      • 5 µL of the tracer in Kinase Buffer A.

    • The plate was incubated for 1 hour at room temperature, protected from light.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

    • The emission ratio (665 nm / 615 nm) was calculated and plotted against the inhibitor concentration to determine the IC50 value.

GIST Xenograft Models in Mice

In vivo efficacy of AZD3229 was evaluated in immunodeficient mice bearing GIST patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs).

  • Animal Models: Female athymic nude mice were used.

  • Tumor Implantation: GIST PDX fragments or cultured GIST cells (e.g., GIST430) were subcutaneously implanted into the flanks of the mice.

  • Drug Administration: Once tumors reached a predetermined size (e.g., 150-200 mm³), mice were randomized into vehicle control and treatment groups. This compound was formulated in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80) and administered orally, typically twice daily (BID).

  • Efficacy Assessment:

    • Tumor volume was measured 2-3 times per week using calipers (Volume = (length x width²)/2).

    • Body weight was monitored as an indicator of toxicity.

    • At the end of the study, tumors were harvested for pharmacodynamic analysis.

  • Pharmacodynamic Analysis (pKIT Inhibition):

    • Tumor lysates were prepared and protein concentration was determined.

    • Levels of phosphorylated KIT (pKIT) and total KIT were assessed by Western blotting or ELISA to determine the extent of target inhibition.

Signaling Pathways and Experimental Workflows

KIT Signaling Pathway in GIST

Mutations in KIT lead to ligand-independent dimerization and constitutive activation of its intracellular kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for downstream signaling molecules and activating multiple oncogenic pathways that drive cell proliferation, survival, and inhibit apoptosis.

KIT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT Mutant KIT Receptor (Ligand-Independent Dimerization) PI3K PI3K KIT->PI3K RAS RAS KIT->RAS JAK JAK KIT->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation ERK->Apoptosis STAT STAT JAK->STAT STAT->Proliferation STAT->Apoptosis AZD3229 AZD3229 AZD3229->KIT

Caption: Activated KIT signaling pathways in GIST and the inhibitory action of AZD3229.

Workflow for Determining Cellular Potency (Ba/F3 Assay)

The following diagram illustrates the key steps involved in assessing the inhibitory effect of AZD3229 on the proliferation of KIT-mutant Ba/F3 cells.

BaF3_Workflow start Start cell_culture Culture KIT-Mutant Ba/F3 Cells start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Add Serial Dilutions of AZD3229 seeding->treatment incubation Incubate for 72 hours treatment->incubation viability_assay Perform CellTiter-Glo® Viability Assay incubation->viability_assay readout Measure Luminescence viability_assay->readout analysis Calculate GI50 Values readout->analysis end End analysis->end

Caption: Workflow of the Ba/F3 cell proliferation assay for GI50 determination.

Workflow for Biochemical Binding Affinity (LanthaScreen™ Assay)

This diagram outlines the process for determining the direct binding affinity of AZD3229 to the KIT kinase domain using a TR-FRET-based assay.

LanthaScreen_Workflow start Start prepare_reagents Prepare AZD3229 Dilutions, Kinase/Antibody Mix, and Tracer start->prepare_reagents plate_addition Add Reagents to 384-well Plate prepare_reagents->plate_addition incubation Incubate for 1 hour at Room Temperature plate_addition->incubation read_plate Measure TR-FRET Signal (665nm / 615nm) incubation->read_plate analysis Calculate IC50 Values read_plate->analysis end End analysis->end

Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay for IC50 determination.

Conclusion

This compound is a highly potent, pan-KIT mutant inhibitor that demonstrates significant activity against a wide array of primary and imatinib-resistant secondary mutations in GIST. Its favorable selectivity profile, particularly its reduced activity against VEGFR2, suggests the potential for a better-tolerated therapeutic agent. The comprehensive in vitro and in vivo data underscore the promise of AZD3229 as a best-in-class inhibitor for the treatment of GIST harboring clinically relevant KIT mutations. The detailed experimental protocols provided herein offer a foundation for further research and development in this area.

The Potent Pan-KIT/PDGFRα Inhibitor AZD3229 Tosylate: A Technical Overview of its Potential Impact on the Imatinib-Resistant PDGFRα D842V Mutation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of AZD3229 Tosylate (now known as NB003), a potent and selective small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of AZD3229, particularly concerning the challenging PDGFRα D842V mutation prevalent in a subset of Gastrointestinal Stromal Tumors (GIST). While direct quantitative data for AZD3229 against the PDGFRα D842V mutation is not extensively available in the public domain, this guide synthesizes the existing preclinical data to build a comprehensive profile of the compound and its likely efficacy against this clinically significant mutation.

Introduction to PDGFRα D842V-Driven GIST

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRα receptor tyrosine kinases.[1] The D842V mutation in exon 18 of the PDGFRA gene is a key driver in a subset of GIST patients.[2][3] This specific mutation induces a conformational change in the activation loop of the kinase, leading to constitutive, ligand-independent activation of downstream signaling pathways that promote cell proliferation and survival.[2] Crucially, the PDGFRα D842V mutation confers primary resistance to imatinib, the standard first-line therapy for GIST, as well as to other approved tyrosine kinase inhibitors (TKIs) like sunitinib (B231) and regorafenib, creating a significant unmet medical need for this patient population.[3][4]

AZD3229 (NB003): A Novel Pan-Mutant Inhibitor

AZD3229, now under development as NB003, is a potent, orally bioavailable, pan-KIT/PDGFRα mutant inhibitor.[5][6] It was designed to have a broad spectrum of activity against both primary and secondary mutations in KIT and PDGFRα that confer resistance to existing therapies.[1][4] Preclinical studies have indicated that AZD3229 possesses a superior potency and selectivity profile compared to standard-of-care agents and even other investigational drugs.[1][7] A key feature of AZD3229's design is its reduced activity against VEGFR2, which is anticipated to minimize the off-target effects, such as hypertension, that are commonly associated with other multi-kinase inhibitors.[5]

Quantitative Data on Inhibitor Potency

While specific IC50 or GI50 values for AZD3229 against the PDGFRα D842V mutation are not detailed in the available literature, its characterization as a potent pan-mutant inhibitor with superior preclinical activity to avapritinib (B605698) suggests strong potential.[3][7] For context, the following tables summarize the inhibitory activity of AZD3229 against a panel of KIT mutations and the benchmark activity of avapritinib against the PDGFRα D842V mutation.

Table 1: Preclinical Activity of AZD3229 Against Various KIT Mutant Cell Lines

Cell Line / MutationDescriptionAZD3229 GI50 (nM)
Ba/F3 KIT D816HA-loop mutation20 (EC90)
GIST 430/V654AATP-binding pocket mutation43 (EC90)
HGiXF-106 (PDX)KIT V654A mutation76 (EC90)
HGiXF-105 (PDX)KIT Y823D mutation4 (EC90)
Data sourced from preclinical PK-PD modeling abstracts.[8] Note: EC90 values represent the concentration required for 90% inhibition of KIT phosphorylation.

Table 2: Benchmark Inhibitory Activity of Avapritinib against PDGFRα D842V

CompoundTargetAssay TypeIC50 (nM)
AvapritinibPDGFRα D842VBiochemical~0.24-0.5
AvapritinibPDGFRα D842VCellular (Autophosphorylation)~30
Data compiled from various sources.[7][9]

Signaling Pathway and Mechanism of Action

The PDGFRα D842V mutation leads to constitutive activation of the receptor's tyrosine kinase function. This results in the phosphorylation of downstream signaling molecules, including those in the MAPK and PI3K/AKT pathways, which in turn drive tumor cell proliferation and survival. AZD3229, as a potent ATP-competitive tyrosine kinase inhibitor, is designed to bind to the ATP-binding pocket of the PDGFRα kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

PDGFRa_Signaling PDGFRα D842V Signaling and TKI Inhibition cluster_receptor Cell Membrane cluster_pathways Downstream Signaling cluster_cellular_response Cellular Response PDGFRa PDGFRα D842V Mutant RAS RAS/MAPK Pathway PDGFRa->RAS Phosphorylation Cascade PI3K PI3K/AKT Pathway PDGFRa->PI3K Phosphorylation Cascade Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation AZD3229 AZD3229 AZD3229->PDGFRa Inhibition Preclinical_Workflow Typical Preclinical Workflow for a Kinase Inhibitor Biochem_Assay Biochemical Assays (IC50 vs. Target Kinase) Cell_Assay Cell-Based Assays (GI50, Apoptosis, Signaling) Biochem_Assay->Cell_Assay Selectivity Kinome Selectivity Profiling Cell_Assay->Selectivity ADME_Tox ADME/Tox Studies (Pharmacokinetics, Safety) Cell_Assay->ADME_Tox InVivo In Vivo Efficacy Models (Xenografts, PDX Models) Selectivity->InVivo ADME_Tox->InVivo IND IND-Enabling Studies InVivo->IND

References

An In-depth Technical Guide to the Discovery and Synthesis of AZD3229 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3229, also known as NB003, is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases. Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 demonstrates significant activity against a wide range of primary and secondary mutations that confer resistance to existing therapies such as imatinib (B729). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AZD3229 Tosylate. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers and professionals in the field of oncology drug development.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRα receptor tyrosine kinases.[1][2] While the introduction of tyrosine kinase inhibitors (TKIs) like imatinib revolutionized the treatment of GIST, the development of resistance, often through secondary mutations in KIT, remains a significant clinical challenge.[2]

AZD3229 was designed to address this unmet need by potently inhibiting a broad spectrum of clinically relevant KIT and PDGFRα mutations.[3][4] Preclinical studies have demonstrated its superior potency and selectivity compared to standard-of-care agents.[3][4] This document details the scientific journey of this compound from its discovery to its preclinical characterization.

Discovery of AZD3229

The discovery of AZD3229 stemmed from a lead optimization program focused on a quinazoline-based scaffold. The core strategy was to identify a pan-KIT mutant inhibitor with minimal activity against VEGFR2, an off-target kinase associated with hypertension, a common side effect of multi-targeted TKIs.[3]

Lead Optimization Workflow

The optimization process involved iterative medicinal chemistry efforts to enhance potency against a panel of engineered Ba/F3 cell lines expressing various KIT mutations, while simultaneously improving the selectivity and pharmacokinetic profile of the compounds.

A Initial Lead Compound (Quinazoline Scaffold) B Structure-Activity Relationship (SAR) Studies A->B C Optimization of Potency against Mutant KIT B->C D Improvement of Selectivity (vs. VEGFR2) B->D E Enhancement of Pharmacokinetic Properties B->E F Identification of AZD3229 C->F D->F E->F

Figure 1: Lead Optimization Workflow for AZD3229.

Chemical Synthesis of this compound

The chemical synthesis of AZD3229 involves a multi-step process culminating in the formation of the final acetamide (B32628) product, followed by salt formation with p-toluenesulfonic acid to yield the tosylate salt. While a detailed, step-by-step protocol for the tosylate salt formation is not fully available in the public domain, the synthesis of the free base has been described. The following represents a plausible, high-level synthetic workflow.

Representative Synthetic Scheme

A Intermediate 1 (Substituted Quinazoline) C Coupling Reaction A->C B Intermediate 2 (Substituted Aniline) B->C E Amide Coupling C->E D Intermediate 3 (Triazole Acetic Acid) D->E F AZD3229 (Free Base) E->F H Salt Formation F->H G p-Toluenesulfonic Acid G->H I This compound H->I

Figure 2: High-Level Synthetic Workflow for this compound.
Experimental Protocol (Representative)

Step 1: Synthesis of N-(4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetamide (Intermediate)

A mixture of 4-chloro-5-fluoro-7-(2-methoxyethoxy)quinazoline and 4-amino-N-phenylacetamide is heated in a suitable solvent such as isopropanol (B130326) in the presence of a base (e.g., diisopropylethylamine) to yield the coupled intermediate.

Step 2: Synthesis of 2-(4-isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (Intermediate)

This intermediate can be prepared via a click chemistry reaction between an appropriate azide (B81097) precursor and 3-methyl-1-butyne, followed by oxidation of the resulting alcohol to the carboxylic acid.

Step 3: Amide Coupling to form AZD3229 (Free Base)

The quinazoline (B50416) intermediate from Step 1 is coupled with the triazole acetic acid from Step 2 using standard amide bond-forming reagents (e.g., HATU, HOBt) in an appropriate solvent like DMF.

Step 4: Formation of this compound

AZD3229 free base is dissolved in a suitable solvent (e.g., a mixture of acetone (B3395972) and water). A solution of p-toluenesulfonic acid monohydrate in the same solvent system is added. The mixture is stirred, and the resulting precipitate is collected by filtration, washed, and dried to afford this compound.

Mechanism of Action

AZD3229 is a potent inhibitor of KIT and PDGFRα kinase activity. In GIST, mutations in these receptors lead to their constitutive activation, driving downstream signaling pathways that promote cell proliferation and survival. AZD3229 binds to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation.

KIT/PDGFRα Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT/PDGFRα RAS RAS KIT->RAS PI3K PI3K KIT->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD3229 AZD3229 AZD3229->KIT Inhibits

Figure 3: Simplified KIT/PDGFRα Signaling Pathway and Inhibition by AZD3229.

Preclinical Data

In Vitro Potency

AZD3229 has demonstrated low nanomolar to sub-nanomolar activity against a broad range of KIT and PDGFRα mutations in various in vitro assays.[3][4]

Table 1: In Vitro Activity of AZD3229 against various KIT mutations

Cell Line / MutationAssay TypeIC50 / GI50 (nM)
GIST-T1 (Exon 11 del)Cell Viability1.9
GIST430 (Exon 11/13 mut)Cell Viability3.2
GIST48 (Exon 11/17 mut)Cell Viability6.4
Ba/F3 KIT Exon 9Cell Viability3.0
Ba/F3 KIT Exon 11Cell Viability0.5
Ba/F3 KIT Exon 17 (D816V)Cell Viability1.0

Data compiled from publicly available literature.[3][4]

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have shown that AZD3229 possesses favorable properties, including good oral bioavailability.

Table 2: Pharmacokinetic Parameters of AZD3229 in Mice

ParameterValue
Dose (oral) 10 mg/kg
Cmax ~1.5 µM
Tmax ~1 hour
AUC ~4 µM·h
Oral Bioavailability >90%

Data are approximate and compiled from publicly available literature.

In Vivo Efficacy

In GIST patient-derived xenograft (PDX) models, AZD3229 has been shown to cause durable inhibition of KIT signaling, leading to tumor regression at well-tolerated doses.[3]

Experimental Protocols (Representative)

The following are representative protocols based on methods described in the literature for the evaluation of compounds like AZD3229.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate GIST cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) using non-linear regression analysis.

In Vivo GIST Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously implant GIST cell lines or patient-derived tumor fragments into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into vehicle control and this compound treatment groups. Administer the compound orally, once or twice daily, at specified doses.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., Western blot for phosphorylated KIT).

Clinical Development

AZD3229 (NB003) is currently being evaluated in a Phase 1 clinical trial (NCT04936178) in patients with advanced malignancies, including GIST.[5] This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound.

Conclusion

This compound is a promising, potent, and selective pan-KIT/PDGFRα inhibitor with a preclinical profile that supports its clinical development for the treatment of GIST. Its ability to target a wide range of resistance mutations addresses a critical unmet need in this patient population. The ongoing clinical evaluation will be crucial in determining its ultimate therapeutic potential.

References

AZD3229 Tosylate: A Pan-KIT/PDGFRA Inhibitor for Imatinib-Resistant Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While the introduction of imatinib (B729), a tyrosine kinase inhibitor (TKI), revolutionized the treatment of GIST, a significant portion of patients develop resistance, largely due to the acquisition of secondary mutations in KIT or PDGFRA. AZD3229 Tosylate, a potent and selective pan-KIT/PDGFRA inhibitor, has emerged as a promising therapeutic agent designed to overcome the challenges of imatinib resistance. This technical guide provides a comprehensive overview of the preclinical and early clinical data on AZD3229, with a focus on its mechanism of action, efficacy in imatinib-resistant models, and detailed experimental methodologies for its evaluation.

Introduction: The Challenge of Imatinib Resistance in GIST

Imatinib mesylate, a selective inhibitor of KIT and PDGFRA, has been the standard first-line therapy for advanced GIST for nearly two decades. However, the majority of patients eventually experience disease progression due to the development of secondary resistance mutations. These mutations often occur in the ATP-binding pocket or the activation loop of the KIT kinase domain, rendering imatinib ineffective. This has created a critical unmet need for novel therapeutic strategies that can effectively target a broad spectrum of primary and secondary mutations in KIT and PDGFRA.

AZD3229: A Novel Pan-KIT/PDGFRA Inhibitor

AZD3229 (formerly known as NB003) is a potent and selective small-molecule inhibitor of KIT and PDGFRA, designed to be active against a wide range of clinically relevant mutations, including those that confer resistance to imatinib and other approved TKIs.[1][2] Preclinical studies have demonstrated its superior potency and broader activity compared to existing therapies.

Mechanism of Action

AZD3229 exerts its therapeutic effect by binding to the ATP-binding pocket of both wild-type and mutant KIT and PDGFRA kinases, thereby inhibiting their phosphorylation and downstream signaling. This leads to the suppression of key oncogenic pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for GIST cell proliferation and survival.

Signaling Pathway

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA KIT / PDGFRA PI3K PI3K KIT_PDGFRA->PI3K RAS RAS KIT_PDGFRA->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival AZD3229 AZD3229 AZD3229->KIT_PDGFRA

Figure 1: Simplified KIT/PDGFRA signaling pathway and the inhibitory action of AZD3229.

Preclinical Efficacy

The preclinical activity of AZD3229 has been evaluated in a range of in vitro and in vivo models of imatinib-resistant GIST.

In Vitro Potency

AZD3229 has demonstrated potent inhibitory activity against a panel of GIST cell lines harboring various primary and secondary KIT mutations. Notably, it is significantly more potent than imatinib in cell lines with primary KIT mutations and retains low nanomolar activity against a wide spectrum of secondary mutations that confer imatinib resistance.[1][2]

Table 1: In Vitro IC50 Values of AZD3229 in GIST Cell Lines

Cell LinePrimary KIT MutationSecondary KIT MutationAZD3229 IC50 (nM)Imatinib IC50 (nM)
GIST-T1Exon 11 Deletion-1.530
GIST430Exon 11 DeletionV654A (Exon 13)29>10,000
GIST48Exon 11 DeletionD820G (Exon 17)12>10,000

Data compiled from publicly available research.

In Vivo Efficacy in Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models of imatinib-resistant GIST have shown that AZD3229 induces significant and durable tumor regressions.[3][4][5] Oral administration of AZD3229 at well-tolerated doses led to profound inhibition of KIT signaling and tumor growth.

Table 2: In Vivo Efficacy of AZD3229 in Imatinib-Resistant GIST Xenograft Models

Xenograft ModelPrimary KIT MutationSecondary KIT MutationAZD3229 Dose (mg/kg, BID)Tumor Growth Inhibition (%)
GIST430Exon 11 DeletionV654A20>100 (Regression)
PDX (HGiXF-106)Exon 11 DeletionV654A20>100 (Regression)
PDX (HGiXF-105)Exon 11 DeletionY823D20>100 (Regression)

Data compiled from publicly available research. BID: twice daily.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the preclinical efficacy of AZD3229.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD3229 against a panel of wild-type and mutant KIT kinases.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human KIT kinase domains (wild-type and various mutants) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in kinase reaction buffer.

  • Compound Preparation: AZD3229 is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and AZD3229 (or DMSO control) are incubated in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase inhibition is calculated for each AZD3229 concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of AZD3229 on the viability of GIST cell lines.

Protocol:

  • Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST430) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of AZD3229 or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The luminescent signal is measured using a luminometer. The percentage of viable cells relative to the vehicle control is calculated, and the IC50 value is determined.

Experimental Workflow for In Vitro Assays

In_Vitro_Workflow Start Start Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Culture GIST Cell Line Culture (Imatinib-Sensitive & Resistant) Start->Cell_Culture Data_Analysis Data Analysis & Interpretation Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (p-KIT, p-AKT, p-ERK) Cell_Culture->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for in vitro evaluation of AZD3229.
Western Blot Analysis

Objective: To investigate the effect of AZD3229 on the phosphorylation of KIT and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: GIST cells are treated with AZD3229 at various concentrations for a defined period. Cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of KIT, AKT, and ERK.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model Studies

Objective: To evaluate the in vivo antitumor efficacy of AZD3229 in a clinically relevant setting.

Protocol:

  • Tumor Implantation: Freshly resected human GIST tissue from consenting patients is subcutaneously implanted into immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Passaging: Once the tumors reach a certain size, they are harvested and can be passaged to subsequent cohorts of mice for expansion.

  • Drug Treatment: When the tumors in the experimental cohort reach a palpable size, mice are randomized into treatment groups and administered AZD3229 (formulated for oral gavage) or vehicle control.

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be used for pharmacodynamic analyses (e.g., western blotting) to confirm target engagement.

Clinical Development

AZD3229, now known as NB003, is currently being evaluated in a Phase 1 clinical trial in patients with advanced solid tumors, including GIST (NCT04933744).[6][7] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of NB003. Early results have been encouraging, demonstrating a manageable safety profile and signs of clinical activity in heavily pretreated GIST patients.

Conclusion

This compound is a promising novel pan-KIT/PDGFRA inhibitor with potent preclinical activity against a broad range of mutations that drive imatinib resistance in GIST. Its ability to induce durable tumor regressions in clinically relevant PDX models highlights its potential to address a significant unmet need for patients with advanced GIST who have exhausted standard therapies. The ongoing clinical evaluation of NB003 will be crucial in determining its future role in the management of this challenging disease.

References

In Vitro Characterization of AZD3229 Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3229 is a potent and selective, orally bioavailable small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1] Developed for the treatment of Gastrointestinal Stromal Tumors (GIST), AZD3229 demonstrates significant activity against a wide array of primary and secondary mutations that confer resistance to existing therapies.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of AZD3229 Tosylate, presenting key biochemical and cellular data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Biochemical Activity and Selectivity

AZD3229 exhibits potent inhibitory activity against various KIT and PDGFRα mutants while maintaining a favorable selectivity profile, notably with reduced activity against VEGFR2, which is often associated with hypertension in multi-targeted kinase inhibitors.[3]

Enzymatic Potency

The half-maximal inhibitory concentration (IC50) of AZD3229 against key KIT and PDGFRα mutations has been determined through biochemical assays.

TargetMutationIC50 (nM)
KIT Exon 11 deletion<1
V654A (Exon 13)1.4
T670I (Exon 14)11
D816V (Exon 17)1.2
PDGFRα D842V (Exon 18)3.2
VEGFR2 (KDR) Wild-Type230

Table 1: Biochemical potency of AZD3229 against various KIT, PDGFRα, and VEGFR2 kinases.

Kinome Selectivity

A kinome scan analysis demonstrates the high selectivity of AZD3229. At a concentration of 1 µM, AZD3229 inhibited only a small fraction of the tested kinases by more than 90%, underscoring its targeted activity towards KIT and PDGFRα.

Cellular Activity

AZD3229 demonstrates potent anti-proliferative activity in various GIST cell lines harboring diverse KIT mutations.

GIST Cell Line Proliferation

The half-maximal growth inhibition (GI50) of AZD3229 was assessed in a panel of GIST cell lines.

Cell LineKIT Mutation StatusGI50 (nM)
GIST-T1Exon 11 deletion1.8
GIST882Exon 13 K642E12
GIST430Exon 11/13 V560D/V654A2.5
GIST48Exon 11/17 V560D/D820A4.3

Table 2: Anti-proliferative activity of AZD3229 in GIST cell lines.

Inhibition of KIT Signaling in Cells

AZD3229 effectively suppresses KIT phosphorylation and downstream signaling pathways in a dose-dependent manner. Western blot analysis confirms a significant reduction in phosphorylated KIT (p-KIT), as well as downstream effectors such as AKT and ERK, at low nanomolar concentrations.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for AZD3229 against purified kinase domains.

Materials:

  • Recombinant human kinase enzymes (KIT, PDGFRα, VEGFR2)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • This compound, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Prepare a kinase solution by diluting the recombinant kinase in kinase buffer.

  • Prepare a substrate/ATP solution in kinase buffer. The ATP concentration should be at the Km value for the specific kinase.

  • Add 1 µL of serially diluted AZD3229 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of AZD3229 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT)

This protocol describes the assessment of the anti-proliferative effects of AZD3229 on GIST cell lines.

Materials:

  • GIST cell lines (e.g., GIST-T1, GIST882)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound, serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Seed GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serially diluted AZD3229 or DMSO (vehicle control) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of AZD3229 relative to the DMSO control and determine the GI50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

KIT/PDGFRα Signaling Pathway

Mutations in KIT or PDGFRα lead to ligand-independent dimerization and constitutive activation of the receptor tyrosine kinase. This results in the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation and survival. AZD3229 binds to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.

KIT_PDGFRa_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRa KIT / PDGFRα RAS RAS KIT_PDGFRa->RAS PI3K PI3K KIT_PDGFRa->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD3229 AZD3229 AZD3229->KIT_PDGFRa

Caption: Simplified KIT/PDGFRα signaling pathway and the inhibitory action of AZD3229.

Biochemical Kinase Assay Workflow

The workflow for determining the biochemical potency of AZD3229 involves a series of steps from reagent preparation to data analysis.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Kinase Prepare Kinase Solution Add_Kinase Add Kinase and Incubate Prep_Kinase->Add_Kinase Prep_Substrate_ATP Prepare Substrate/ATP Solution Start_Reaction Add Substrate/ATP to Initiate Reaction Prep_Substrate_ATP->Start_Reaction Prep_Compound Prepare Serial Dilutions of AZD3229 Add_Compound Add AZD3229 to 384-well Plate Prep_Compound->Add_Compound Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate_Reaction Incubate for 60 minutes Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro biochemical kinase assay.

Cell Proliferation Assay Workflow

The workflow for assessing the anti-proliferative activity of AZD3229 in GIST cell lines is a multi-day process.

Cell_Proliferation_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 cluster_analysis Data Analysis Seed_Cells Seed GIST Cells in 96-well Plate Treat_Cells Treat Cells with AZD3229 Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent and Incubate Treat_Cells->Add_MTT 72h Incubation Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Inhibition Calculate % Growth Inhibition Read_Absorbance->Calculate_Inhibition Determine_GI50 Determine GI50 Calculate_Inhibition->Determine_GI50

Caption: Workflow for the cell proliferation (MTT) assay.

References

AZD3229 Tosylate: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229, in its tosylate salt form, is a potent and selective small-molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] Developed primarily for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 has demonstrated significant activity against a wide spectrum of primary and imatinib-resistant secondary mutations in these kinases.[1][2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by AZD3229, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

Gastrointestinal stromal tumors are frequently driven by gain-of-function mutations in the KIT or PDGFRA genes, leading to constitutive activation of their respective receptor tyrosine kinases and subsequent ligand-independent cell proliferation.[1] AZD3229 functions as a competitive inhibitor at the ATP-binding site of KIT and PDGFRα, preventing their autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This inhibition leads to a durable suppression of KIT signaling, which has been observed in various preclinical models of GIST.[1]

The primary downstream signaling pathways affected by the inhibition of KIT and PDGFRα are the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/MAPK/ERK pathway. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By blocking the initial phosphorylation event of the receptor tyrosine kinases, AZD3229 effectively shuts down these pro-survival signals in cancer cells.

Downstream Signaling Pathways

The inhibition of KIT and PDGFRα by AZD3229 initiates a cascade of effects on downstream signaling molecules. The two principal pathways are detailed below.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation. Upon activation of KIT or PDGFRα, the p85 subunit of PI3K is recruited to the cell membrane, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, activates AKT, which then phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). The inhibition of KIT/PDGFRα by AZD3229 is expected to lead to a significant reduction in the phosphorylation of AKT and downstream effectors like mTOR and S6 kinase, ultimately promoting apoptosis and inhibiting cell growth.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT_PDGFRa KIT / PDGFRα PI3K PI3K KIT_PDGFRa->PI3K Activates AZD3229 AZD3229 Tosylate AZD3229->KIT_PDGFRa Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 p_AKT p-AKT PIP3->p_AKT Activates AKT AKT p_mTORC1 p-mTORC1 p_AKT->p_mTORC1 Activates mTORC1 mTORC1 Proliferation_Survival Cell Proliferation & Survival p_mTORC1->Proliferation_Survival Promotes

Caption: PI3K/AKT/mTOR signaling pathway downstream of KIT/PDGFRα and its inhibition by AZD3229.

RAS/MAPK/ERK Pathway

The RAS/MAPK/ERK pathway is another key signaling cascade that governs cell growth and division. Activated KIT or PDGFRα recruits adaptor proteins like Grb2 and SOS, which in turn activate RAS. This triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell proliferation. By inhibiting the initial receptor activation, AZD3229 is anticipated to decrease the phosphorylation levels of MEK and ERK, thereby halting this pro-growth signaling.

RAS_MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT_PDGFRa KIT / PDGFRα Grb2_SOS Grb2/SOS KIT_PDGFRa->Grb2_SOS Recruits AZD3229 This compound AZD3229->KIT_PDGFRa Inhibits RAS RAS Grb2_SOS->RAS Activates RAF RAF RAS->RAF Activates p_MEK p-MEK RAF->p_MEK Phosphorylates MEK MEK p_ERK p-ERK p_MEK->p_ERK Phosphorylates ERK ERK Proliferation Cell Proliferation p_ERK->Proliferation Promotes PD_Workflow start Start xenograft Establishment of GIST Xenograft Models (e.g., GIST430, PDX models) in Mice start->xenograft dosing Oral Dosing of AZD3229 (various dose levels, single or multiple days) xenograft->dosing sampling Tumor and Plasma Sample Collection at Various Time Points Post-Dose dosing->sampling protein_extraction Tumor Lysis and Protein Extraction sampling->protein_extraction quantification Protein Quantification (e.g., BCA Assay) protein_extraction->quantification western_blot Western Blot Analysis for p-KIT and Total KIT quantification->western_blot analysis Densitometric Analysis and Correlation with AZD3229 Plasma Concentration western_blot->analysis end End analysis->end

References

Methodological & Application

Application Notes: AZD3229 Tosylate In Vitro Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AZD3229 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase. BTK is an essential component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-lymphocytes. Dysregulation of the BCR pathway is a hallmark of numerous B-cell malignancies, making BTK a prominent therapeutic target. AZD3229 tosylate is the tosylate salt form of AZD3229.

These application notes provide detailed protocols for in vitro assays designed to characterize the inhibitory activity of this compound. The included methodologies cover direct enzymatic inhibition and cell-based functional assays to assess the compound's potency and its effects on downstream signaling pathways.

Data Summary

The following table summarizes the in vitro inhibitory activity of AZD3229 against BTK. The data is derived from patent literature, which describes the compound's potency in both biochemical and cellular assays.

Assay TypeDescriptionIC₅₀ (nM)
Biochemical Kinase Assay Measures direct inhibition of recombinant BTK enzyme activity.0.28
Cell-Based Phosphorylation Assay Measures inhibition of BTK auto-phosphorylation at Tyr223 in a cellular context.1.1

Note: IC₅₀ (50% inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity or function of the target by half. Lower values signify higher potency.

Signaling Pathway

The diagram below illustrates the central role of Bruton's tyrosine kinase (BTK) within the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, such as phospholipase C gamma 2 (PLCγ2), which ultimately promotes cell survival and proliferation. AZD3229 exerts its effect by inhibiting this critical phosphorylation step.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK 2. Activation BTK BTK LYN_SYK->BTK 3. Phosphorylation & Activation PIP2 PIP2 PLCG2 PLCγ2 BTK->PLCG2 4. Phosphorylation AZD3229 AZD3229 AZD3229->BTK Inhibition DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 5. Hydrolysis of PIP2 Downstream Downstream Signaling (NF-κB, MAPK) DAG_IP3->Downstream 6. Signal Transduction Proliferation B-Cell Proliferation & Survival Downstream->Proliferation 7. Cellular Response Antigen Antigen Antigen->BCR 1. Binding

Caption: BTK signaling pathway and the inhibitory action of AZD3229.

Experimental Protocols

BTK Biochemical Kinase Assay

This protocol describes a method to determine the IC₅₀ value of this compound by measuring its direct inhibitory effect on recombinant human BTK enzyme activity. The assay quantifies the amount of phosphorylated substrate produced, typically using a fluorescence- or luminescence-based readout.

Experimental Workflow

Kinase_Assay_Workflow A Prepare Reagents (BTK Enzyme, Substrate, ATP, AZD3229) B Dispense AZD3229 (Serial Dilutions) into Assay Plate A->B C Add BTK Enzyme & Substrate Mix B->C D Initiate Reaction by Adding ATP C->D E Incubate (e.g., 60 min at RT) D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (Luminescence/ Fluorescence) F->G H Data Analysis (Calculate IC₅₀) G->H

Caption: Workflow for the BTK biochemical kinase assay.

Materials:

  • Recombinant Human BTK enzyme

  • Kinase Substrate (e.g., poly-Glu,Tyr 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Kinase detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM). Subsequently, create intermediate dilutions in the assay buffer.

  • Assay Plate Setup: Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the BTK enzyme and substrate in the assay buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer at a concentration close to its Km for BTK. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen kinase detection system. This typically involves adding a reagent that quantifies the amount of ADP produced (correlating with kinase activity).

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based BTK Autophosphorylation Assay

This protocol details a method to assess the potency of this compound in a cellular environment by measuring the inhibition of BTK autophosphorylation at tyrosine 223 (p-BTK Y223). This is a key marker of BTK activation.

Experimental Workflow

Cell_Assay_Workflow A Seed B-cells (e.g., Ramos) into a 96-well plate B Starve Cells (Serum-free media) to reduce basal signaling A->B C Pre-treat with AZD3229 Dilutions B->C D Stimulate BCR Pathway (e.g., with anti-IgM) C->D E Lyse Cells & Collect Lysates D->E F Measure p-BTK (Y223) (e.g., ELISA, Western Blot) E->F G Normalize to Total BTK or Housekeeping Protein F->G H Data Analysis (Calculate IC₅₀) G->H

Caption: Workflow for the cell-based BTK phosphorylation assay.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • BCR Stimulant (e.g., Goat F(ab')₂ Anti-Human IgM)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Detection reagents:

    • For ELISA: p-BTK (Y223) and total BTK antibody pairs, substrate.

    • For Western Blot: Primary antibodies for p-BTK (Y223) and total BTK (or a loading control like GAPDH), and a secondary HRP-conjugated antibody.

  • 96-well cell culture plates

  • Microplate reader or Western Blot imaging system

Procedure:

  • Cell Culture: Culture Ramos cells according to standard protocols. Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL and starve them in serum-free media for 2-4 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • BCR Stimulation: Stimulate the cells by adding anti-IgM to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells on ice using a lysis buffer.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading for analysis.

  • Detection of p-BTK:

    • ELISA: Use a sandwich ELISA kit specific for p-BTK (Y223). Add cell lysates to the coated plate, incubate, wash, and add detection antibodies and substrate as per the manufacturer's protocol.

    • Western Blot: Separate protein lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-BTK (Y223) and a loading control. Follow with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the signal for p-BTK and normalize it to the total protein or loading control signal. Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application Notes and Protocols for AZD3229 Tosylate Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 is a highly potent and selective small-molecule inhibitor of KIT and PDGFRA receptor tyrosine kinases.[1][2] It has demonstrated significant activity against a wide range of primary and secondary mutations in Gastrointestinal Stromal Tumors (GIST), making it a promising therapeutic agent.[2][3] In preclinical studies, AZD3229 has shown superior potency compared to other approved agents like imatinib.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of AZD3229 Tosylate in relevant cancer cell lines.

Mechanism of Action

AZD3229 functions by inhibiting the kinase activity of KIT and PDGFRA, which are key drivers in the majority of GIST cases.[4] Mutations in these receptors lead to their constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival.[5][6] The primary signaling cascades activated by KIT and PDGFRA include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][6] By blocking the ATP-binding site of the kinase domain, AZD3229 prevents the phosphorylation and activation of these downstream effectors, ultimately leading to an inhibition of tumor cell growth.

Data Presentation

Table 1: Reported Potency of AZD3229 in Cellular Models

Cell Line/ModelTarget MutationReadoutPotency (nM)
Ba/F3 D816H XenograftKIT D816HEC90 (pKIT inhibition)20
GIST 430/V654A XenograftKIT V654AEC90 (pKIT inhibition)43
HGiX-106 PDX ModelKIT V654AEC90 (pKIT inhibition)76
HGiX-105 PDX ModelKIT Y823DEC90 (pKIT inhibition)4

This table summarizes publicly available potency data. Researchers should determine specific IC50/EC50 values for their cell lines and assay conditions.

Experimental Protocols

Cell Proliferation Assay (MTS/CCK-8)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in GIST or other relevant cell lines.

Materials:

  • GIST cell lines (e.g., GIST-T1, GIST-882, GIST-430) or Ba/F3 cells expressing specific KIT/PDGFRA mutations.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10-20% FBS and 1% Penicillin-Streptomycin).[7]

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 96-well cell culture plates

  • MTS or CCK-8 reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and determine viability.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8][9] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase for the duration of the experiment.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range is 1 nM to 10 µM.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-cell blank control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.

  • Viability Measurement:

    • Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Western Blot Analysis of KIT Phosphorylation

This protocol is for assessing the inhibition of KIT phosphorylation in response to this compound treatment.

Materials:

  • GIST cell lines

  • Complete cell culture medium

  • This compound

  • DMSO, sterile

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-KIT (Tyr719) and anti-total-KIT

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the protein samples on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-KIT (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody against total KIT and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-KIT signal to the total KIT signal.

Visualization

AZD3229_Signaling_Pathway AZD3229 Mechanism of Action in GIST cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS PDGFRA PDGFRA PDGFRA->PI3K PDGFRA->RAS AZD3229 This compound AZD3229->KIT AZD3229->PDGFRA AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: AZD3229 inhibits KIT and PDGFRA signaling pathways.

Cell_Proliferation_Assay_Workflow Cell Proliferation Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add MTS/CCK-8 reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Measure absorbance incubate3->read analyze Analyze data and determine IC50 read->analyze

Caption: Workflow for determining AZD3229 IC50.

Western_Blot_Workflow Western Blot Workflow for p-KIT start Seed and treat cells with this compound lysis Cell Lysis start->lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibody (p-KIT) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze band intensity detect->analyze

Caption: Western blot workflow for p-KIT analysis.

References

AZD3229 Tosylate solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: AZD3229 Tosylate

Topic: Solubility and Handling of this compound in DMSO and Cell Culture Media Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD3229, also known as Ubavitinib, is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] It is designed to target a broad range of primary and imatinib-resistant secondary mutations seen in gastrointestinal stromal tumors (GIST).[1] AZD3229 demonstrates potent, single-digit nanomolar growth inhibition across a diverse panel of mutant KIT-driven cell lines.[3][4][5] Given its therapeutic potential, accurate and reproducible experimental results are contingent upon the correct preparation of solutions. These notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (B87167) (DMSO) and its subsequent dilution into aqueous cell culture media for in vitro applications.

Solubility Data

This compound exhibits high solubility in organic solvents like DMSO and is poorly soluble in aqueous solutions.[][7] The quantitative solubility in DMSO can vary slightly between suppliers. All data has been summarized below.

Solvent/SystemReported Solubility (Concentration)Reported Solubility (Molarity)Notes
DMSO 96 mg/mL[5]~200.2 mM[5]Use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
95 mg/mL[3][8]~198.12 mM[3][8]Warming to 37°C and sonication are recommended to aid dissolution.[3][8]
40 mg/mL[4]~83.42 mM[4]Ultrasonic treatment may be required.[4]
Water Insoluble[3][8]-Not recommended as a primary solvent.
Culture Media Insoluble (Directly)-Working solutions must be prepared by diluting a DMSO stock solution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is essential for storage and for creating working solutions.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional, set to 37°C)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure any material that may have become entrapped in the cap during shipping is collected at the bottom.[3]

  • Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).

    • Molecular Weight of AZD3229 (Free Base): ~479.51 g/mol

    • Molecular Weight of this compound: ~651.7 g/mol [2]

    • Example for a 100 mM stock:

      • Mass (mg) = 100 mmol/L * 0.6517 g/mmol * Volume (L)

      • To make 1 mL (0.001 L), you would need 65.17 mg of this compound.

  • Dissolution:

    • Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

    • Add the corresponding volume of anhydrous DMSO.

    • Cap the vial tightly and vortex thoroughly for 2-3 minutes to mix.

  • Aiding Solubilization (if necessary): If the compound does not fully dissolve, perform the following steps:

    • Warm the solution in a 37°C water bath for 5-10 minutes.[3]

    • Place the vial in an ultrasonic bath for 10-15 minutes.[3][8]

    • Visually inspect the solution to ensure no particulates are visible. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9]

    • For short-term storage (days to weeks), store at 4°C.

    • For long-term storage (months to years), store at -20°C or -80°C.[3][4]

G cluster_prep Stock Solution Workflow weigh 1. Weigh AZD3229 Tosylate Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso mix 3. Vortex Thoroughly add_dmso->mix check 4. Check for Full Dissolution mix->check aid 5. Warm (37°C) and/or Sonicate check->aid No aliquot 6. Aliquot into Single-Use Tubes check->aliquot Yes aid->check store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in experiments. The final concentration of DMSO should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Complete, sterile cell culture medium

  • Sterile tubes for dilution

  • Calibrated micropipettes

Procedure:

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature. Mix gently before use.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add medium to the concentrated DMSO stock.

    • Example for 10 µM final concentration from a 10 mM stock (1:1000 dilution):

      • Add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

      • The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the culture medium as was used for the highest concentration of the drug.[9][10] This ensures that any observed effects are due to the compound and not the solvent.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO₂).

G cluster_dilution Working Solution Workflow thaw 1. Thaw DMSO Stock Aliquot dilute 3. Add Stock to Medium (e.g., 1:1000) & Mix thaw->dilute prepare_media 2. Prepare Sterile Culture Medium prepare_media->dilute control 4. Prepare Vehicle Control (Medium + DMSO) prepare_media->control treat 5. Treat Cells with Working Solutions & Control dilute->treat control->treat

Caption: Workflow for preparing working solutions in culture media.

Mechanism of Action: Signaling Pathway Inhibition

AZD3229 functions by inhibiting the constitutive activation of KIT and PDGFRα receptor tyrosine kinases, which are key drivers in GIST.[1][11] This blockade prevents downstream signaling through critical pro-survival and proliferative pathways, such as the PI3K/AKT and RAS/MAPK cascades, ultimately leading to the inhibition of tumor cell growth.[12][13]

G cluster_pathway AZD3229 Inhibition of KIT/PDGFRα Signaling cluster_downstream Downstream Pathways AZD3229 AZD3229 Receptor KIT / PDGFRα Receptor AZD3229->Receptor Inhibits PI3K PI3K → AKT → mTOR Receptor->PI3K MAPK RAS → RAF → MEK → ERK Receptor->MAPK Outcome Inhibition of Cell Proliferation & Survival PI3K->Outcome MAPK->Outcome

Caption: AZD3229 inhibits KIT/PDGFRα signaling pathways.

References

Application Notes and Protocols for AZD3229 Tosylate in p-KIT Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 Tosylate is a potent and selective small-molecule inhibitor of the KIT and PDGFRA receptor tyrosine kinases.[1] It has demonstrated significant activity against a wide range of primary and secondary mutations in the KIT gene, which are frequently implicated in the pathogenesis of Gastrointestinal Stromal Tumors (GIST).[1][2] The primary mechanism of action of AZD3229 is the inhibition of KIT autophosphorylation, which subsequently blocks downstream signaling pathways responsible for cell proliferation and survival.[1][2] This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on KIT phosphorylation (p-KIT) in relevant cell lines.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample.[3] This protocol is optimized for the detection of phosphorylated KIT (p-KIT). Cells are treated with this compound to inhibit KIT activation. Subsequently, cell lysates are prepared, and proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for phosphorylated KIT. A secondary antibody conjugated to an enzyme is then used for detection, allowing for the visualization and quantification of the p-KIT signal. Comparing the p-KIT levels in treated versus untreated cells provides a measure of the inhibitory activity of this compound.

Recommended Cell Lines

Gastrointestinal stromal tumor (GIST) cell lines harboring activating KIT mutations are recommended for this assay. Examples include:

  • GIST-T1: Human GIST cell line with a heterozygous deletion in KIT exon 11.

  • GIST882: Human GIST cell line with a homozygous missense mutation in KIT exon 13.[1]

Key Reagents and Materials

  • This compound

  • GIST cell lines (e.g., GIST-T1, GIST882)

  • Cell culture medium and supplements

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-KIT (specific for a key autophosphorylation site, e.g., Tyr719)

  • Primary antibody: Mouse anti-total-KIT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot cluster_3 Data Analysis A Seed GIST cells B Treat with this compound (and vehicle control) A->B C Lyse cells with buffer containing phosphatase inhibitors B->C D Quantify protein concentration (BCA assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF membrane E->F G Blocking (5% BSA in TBST) F->G H Primary Antibody Incubation (anti-p-KIT or anti-total-KIT) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Detection (ECL) I->J K Image Acquisition J->K L Densitometry Analysis K->L

Caption: Experimental workflow for p-KIT Western blot analysis.

Detailed Protocol

1. Cell Culture and Treatment

  • Seed GIST-T1 or GIST882 cells in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO) treatment.

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer containing a cocktail of protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay.

3. SDS-PAGE and Western Blotting

  • Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.

  • Incubate the membrane with the primary antibody against p-KIT, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • For a loading control, the membrane can be stripped and re-probed with an antibody for total KIT or a housekeeping protein like GAPDH.

4. Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the p-KIT signal to the total KIT or housekeeping protein signal.

Data Presentation

The quantitative data from the densitometry analysis can be summarized in a table to compare the effects of different concentrations of this compound.

This compound (nM)p-KIT Signal (Normalized)% Inhibition of p-KIT
0 (Vehicle)1.000%
0.10.8515%
10.5050%
100.1585%
1000.0595%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

KIT Signaling Pathway

Upon binding of its ligand, Stem Cell Factor (SCF), the KIT receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation triggers multiple downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound acts by blocking the initial autophosphorylation of KIT, thereby inhibiting all subsequent downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response KIT KIT Receptor pKIT p-KIT KIT->pKIT SCF SCF SCF->KIT Binds AZD3229 This compound AZD3229->KIT Inhibits Autophosphorylation PI3K PI3K pKIT->PI3K RAS RAS pKIT->RAS JAK JAK pKIT->JAK AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: Simplified KIT signaling pathway and the inhibitory action of AZD3229.

References

Determining the Potency of AZD3229 Tosylate in Gastrointestinal Stromal Tumor (GIST) Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene or the platelet-derived growth factor receptor alpha (PDGFRA) gene.[1] These mutations lead to constitutive activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.[2] While tyrosine kinase inhibitors (TKIs) like imatinib (B729) have revolutionized GIST treatment, acquired resistance due to secondary mutations in KIT or PDGFRA remains a significant clinical challenge.[1]

AZD3229 (now known as NB003) is a potent and selective small-molecule inhibitor of KIT and PDGFRα, designed to target a wide spectrum of primary and secondary mutations found in GIST.[1] Preclinical studies have demonstrated that AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a broad range of secondary mutations.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of AZD3229 Tosylate in GIST cell lines and presents available data on its activity.

Data Presentation

The potency of AZD3229 has been evaluated across a panel of engineered Ba/F3 cell lines expressing various clinically relevant KIT mutations. The following table summarizes the growth inhibition (GI50) values, which are analogous to IC50 values in this context.

Cell Line (Expressing Mutant KIT)MutationAZD3229 GI50 (nM)
Ba/F3KIT Exon 11 (del557-558)1
Ba/F3KIT Exon 11 (V560D)1
Ba/F3KIT Exon 9 (A502_Y503dup)3
Ba/F3KIT Exon 13 (V654A)1
Ba/F3KIT Exon 17 (D816V)3
Ba/F3KIT Exon 17 (D816H)2
Ba/F3KIT Exon 17 (N822K)2
Ba/F3KIT Exon 14 (T670I)6

Signaling Pathway

AZD3229 exerts its therapeutic effect by inhibiting the constitutive activation of KIT and PDGFRA receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for GIST cell proliferation and survival.

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT RAS RAS KIT->RAS PDGFRA PDGFRA PI3K PI3K PDGFRA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD3229 This compound AZD3229->KIT Inhibits AZD3229->PDGFRA Inhibits

Caption: Simplified GIST signaling pathway and the inhibitory action of AZD3229.

Experimental Protocols

The following is a generalized protocol for determining the IC50 of this compound in GIST cell lines using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. It is recommended to optimize this protocol for specific cell lines and laboratory conditions.

Experimental Workflow

IC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture GIST Cell Lines cell_seeding 3. Seed Cells into 96-well Plates cell_culture->cell_seeding drug_prep 2. Prepare Serial Dilutions of this compound drug_treatment 4. Treat Cells with This compound drug_prep->drug_treatment cell_seeding->drug_treatment incubation 5. Incubate for 72 hours drug_treatment->incubation viability_assay 6. Perform CellTiter-Glo® Assay incubation->viability_assay read_plate 7. Measure Luminescence viability_assay->read_plate data_analysis 8. Calculate % Viability and Determine IC50 read_plate->data_analysis

Caption: Workflow for determining the IC50 of this compound in GIST cell lines.
Materials

  • GIST cell lines (e.g., GIST-T1, GIST-882, GIST-48, GIST-430)

  • Complete cell culture medium (specific to each cell line)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure
  • Cell Culture:

    • Maintain GIST cell lines in their respective recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells as needed to maintain them in the exponential growth phase.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a range from 0.1 nM to 10 µM).

  • Cell Seeding:

    • Harvest the GIST cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 90 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment:

    • Add 10 µL of the serially diluted this compound solutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with appropriate software such as GraphPad Prism.

Conclusion

This compound is a highly potent inhibitor of a wide range of clinically relevant KIT mutations in GIST. The provided protocol offers a robust method for determining its IC50 in various GIST cell lines, enabling further preclinical evaluation of its therapeutic potential. The low nanomolar activity of AZD3229 against both primary and secondary resistance mutations underscores its promise as a valuable agent in the treatment of GIST.

References

Application Notes and Protocols for AZD3229 Tosylate in a Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229 Tosylate is a potent and selective small-molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of gastrointestinal stromal tumors (GIST), including those with mutations that confer resistance to standard therapies.[1][2][4] This document provides a detailed experimental design for a xenograft model to evaluate the in vivo efficacy of this compound.

Mechanism of Action: In GIST, activating mutations in KIT or PDGFRA lead to constitutive kinase activity, driving tumor cell proliferation and survival through downstream signaling pathways such as PI3K/Akt/mTOR and MAPK.[5] AZD3229 is an ATP-competitive inhibitor that targets a wide spectrum of primary and secondary mutations in KIT and PDGFRA, effectively blocking these downstream signals.[1][2][4]

Signaling Pathway

The signaling pathway affected by AZD3229 involves the inhibition of mutant KIT or PDGFRA receptors, which in turn blocks the activation of key downstream pro-survival and proliferative pathways.

AZD3229_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT Mutant KIT/ PDGFRA PI3K PI3K KIT->PI3K RAS RAS KIT->RAS AZD3229 AZD3229 Tosylate AZD3229->KIT AKT Akt PI3K->AKT mTOR mTORC1/2 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: AZD3229 inhibits mutant KIT/PDGFRA, blocking PI3K/Akt/mTOR and MAPK pathways.

Experimental Design and Protocols

This section outlines a comprehensive protocol for a subcutaneous xenograft study using a GIST cell line harboring a relevant KIT mutation.

I. Cell Line and Culture
  • Cell Line: GIST-T1 (harboring a KIT exon 11 deletion mutation) is a suitable cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Thaw cryopreserved GIST-T1 cells rapidly in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.

    • Plate cells in a T-75 flask and incubate.

    • Passage cells every 2-3 days when they reach 80-90% confluency.

II. Animal Model
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

III. Tumor Implantation
  • Protocol:

    • Harvest GIST-T1 cells during the logarithmic growth phase.

    • Wash cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

IV. Experimental Workflow

Xenograft_Workflow A Cell Culture (GIST-T1) B Tumor Implantation (Nude Mice) A->B C Tumor Growth (Monitoring) B->C D Randomization (Tumor Volume ~150 mm³) C->D E Treatment Initiation D->E F Data Collection (Tumor Volume & Body Weight) E->F G Endpoint Analysis (Tumor Excision, PK/PD) F->G

References

Application Notes and Protocols for AZD3229 Tosylate in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosing and administration of AZD3229 Tosylate, a potent and selective inhibitor of KIT and PDGFRα, in mouse models, particularly for studies involving gastrointestinal stromal tumors (GIST).

Mechanism of Action

AZD3229 is a highly potent and selective oral inhibitor of the c-KIT and PDGFRA receptor tyrosine kinases.[1][2][3] It demonstrates activity against a wide spectrum of primary and secondary mutations in KIT and PDGFRA that are known to confer resistance to standard-of-care treatments for GIST.[1][3] By inhibiting these key signaling pathways, AZD3229 can effectively block downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by AZD3229.

KIT_Signaling_Pathway c-KIT Signaling Pathway Inhibition by AZD3229 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds & Activates PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS AZD3229 AZD3229 AZD3229->cKIT Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the c-KIT signaling pathway by AZD3229.

PDGFRA_Signaling_Pathway PDGFRα Signaling Pathway Inhibition by AZD3229 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PDGF PDGF PDGFRA PDGFRα Receptor PDGF->PDGFRA Binds & Activates PI3K PI3K PDGFRA->PI3K RAS RAS PDGFRA->RAS AZD3229 AZD3229 AZD3229->PDGFRA Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the PDGFRα signaling pathway by AZD3229.

Quantitative Data Summary

The following table summarizes the dosing and administration of this compound in various mouse xenograft models as reported in preclinical studies.

ParameterDetailsReference
Drug This compound[1][2][3]
Animal Model Immunodeficient mice (e.g., NMRI nu/nu)[1][2][3]
Tumor Models Cell-line derived xenografts (e.g., GIST430, GIST48), Patient-derived xenografts (PDX) with various KIT mutations[1][4]
Administration Route Oral gavage[2]
Dosage Range Up to 20 mg/kg[4]
Dosing Schedule Twice daily (BID)[4]
Vehicle DMA/PEG 200 (7.2/92.5 %)[5]
Treatment Duration 10 to 21 days, depending on the model[6]
Observed Efficacy Significant tumor regressions (ranging from -60% to -99% tumor growth inhibition)[4]

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a formulation suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethylacetamide (DMA)

  • Polyethylene glycol 200 (PEG 200)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.

  • Prepare the vehicle by mixing DMA and PEG 200 in a 7.2:92.5 ratio by volume. For example, to prepare 10 ml of the vehicle, mix 0.72 ml of DMA with 9.25 ml of PEG 200.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small amount of the vehicle to the tube to create a slurry.

  • Vortex the slurry until the powder is well-dispersed.

  • Gradually add the remaining vehicle to the tube while continuously vortexing to ensure complete dissolution.

  • If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.

  • Store the prepared formulation according to the manufacturer's recommendations, typically protected from light.

Establishment of Patient-Derived Xenograft (PDX) Models of GIST

This protocol outlines the general steps for establishing GIST PDX models in immunodeficient mice.

Materials:

  • Fresh GIST tumor tissue from consenting patients

  • Immunodeficient mice (e.g., NMRI nu/nu)

  • Sterile surgical instruments

  • Phosphate-buffered saline (PBS) or other suitable transport medium

  • Anesthetics

  • Analgesics

Procedure:

  • Aseptically collect fresh tumor tissue from a GIST patient during surgery or biopsy.

  • Place the tissue in a sterile container with transport medium on ice and transport it to the laboratory immediately.

  • In a sterile biosafety cabinet, wash the tumor tissue with cold, sterile PBS to remove any blood or debris.

  • Cut the tumor into small fragments of approximately 2-3 mm³.

  • Anesthetize an immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Make a small incision in the skin on the flank of the mouse.

  • Using sterile forceps, create a subcutaneous pocket.

  • Implant one to two tumor fragments into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Administer analgesics as required and monitor the mouse for post-operative recovery.

  • Monitor the mice regularly for tumor growth by caliper measurements.

  • Once the tumor reaches a sufficient size (e.g., 100-200 mm³), the mouse is ready for the treatment study. For passaging, the tumor can be excised and implanted into new host mice.

In Vivo Efficacy Study of this compound

This protocol describes a typical in vivo efficacy study in mice bearing GIST xenografts.

Experimental_Workflow In Vivo Efficacy Study Workflow for AZD3229 Tumor_Implantation Tumor Implantation (Cell line or PDX) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with AZD3229 or Vehicle (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Daily/Twice Daily Endpoint Study Endpoint (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tissue Collection & Analysis Endpoint->Analysis

Caption: General experimental workflow for an in vivo efficacy study.

Procedure:

  • Once the tumors in the xenograft models reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Record the initial tumor volume and body weight of each mouse.

  • Prepare the this compound formulation and the vehicle control as described in Protocol 1.

  • Administer this compound or vehicle to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 20 mg/kg, BID).

  • Monitor the tumor volume using calipers and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Continue the treatment for the planned duration of the study (e.g., 21 days).

  • At the end of the study, euthanize the mice according to approved IACUC protocols.

  • Excise the tumors and measure their final weight and volume.

  • Collect tumor and other tissues for further analysis, such as pharmacodynamic (PD) marker analysis (e.g., Western blot for phosphorylated KIT), histopathology, or pharmacokinetic (PK) analysis.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

References

Application Notes and Protocols: In Vivo Pharmacokinetic Analysis of AZD3229 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD3229, also known as NB003, is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases.[1][2] It has been developed for the treatment of gastrointestinal stromal tumors (GIST), particularly those harboring primary and secondary mutations that confer resistance to standard therapies.[1][2] Understanding the pharmacokinetic (PK) profile of AZD3229 Tosylate in vivo is critical for designing and interpreting preclinical efficacy and toxicology studies, as well as for predicting human pharmacokinetics and establishing a therapeutic window. These application notes provide a summary of the available preclinical pharmacokinetic data for AZD3229 and detailed protocols for conducting in vivo pharmacokinetic studies.

Mechanism of Action

AZD3229 is a tyrosine kinase inhibitor that targets gain-of-function mutations in KIT and PDGFRα, which are the primary drivers of GIST. By binding to the ATP-binding pocket of these receptor tyrosine kinases, AZD3229 inhibits their constitutive activation and downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival. In preclinical studies, AZD3229 has demonstrated potent activity against a wide range of primary and secondary KIT mutations.

AZD3229_Mechanism_of_Action cluster_cell Tumor Cell AZD3229 AZD3229 KIT_PDGFRa Mutated KIT / PDGFRα AZD3229->KIT_PDGFRa Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) KIT_PDGFRa->Downstream Activation Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotion

Figure 1: Simplified signaling pathway of AZD3229 action.

Preclinical Pharmacokinetic Data

AZD3229 has been characterized as a compound with low volume of distribution, low clearance, and good oral bioavailability in preclinical species.[1] While specific Cmax, Tmax, and AUC values are not consistently reported in publicly available literature, the following tables summarize the key pharmacokinetic parameters that have been described.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of AZD3229

ParameterMouseRatDog
Volume of Distribution (Vd) 0.7 L/kg[1]0.6 L/kg[1]0.3 L/kg[1]
Clearance (CL) 7 mL/min/kg[1]N/AN/A
Oral Bioavailability (F) >90%[1]79%[1]69%[1]
Half-life (t½) ~2 hours[1]N/AN/A
Cmax Not ReportedNot ReportedNot Reported
Tmax Not ReportedNot ReportedNot Reported
AUC Proportional increase with dose (0.5–20 mg/kg)[1]Not ReportedNot Reported

N/A: Not available in the reviewed literature.

Experimental Protocols for In Vivo Pharmacokinetic Analysis

The following protocols are based on published methodologies for the in vivo pharmacokinetic analysis of AZD3229 in mice and provide a framework for designing similar studies in other preclinical species.[1]

Protocol 1: In Vivo Pharmacokinetic Study in Mice

1. Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.

2. Materials:

  • This compound

  • Vehicle for IV administration (e.g., saline, DMSO/PEG mixture)

  • Vehicle for oral administration (e.g., 0.5% HPMC, 1% Tween 80 in water)

  • Non-tumor-bearing immunocompromised mice (e.g., CB-17 SCID)[1]

  • Standard laboratory equipment for animal handling and dosing (IV and oral gavage)

  • Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

3. Experimental Workflow:

PK_Workflow cluster_workflow Experimental Workflow start Start acclimatize Animal Acclimatization start->acclimatize dosing Dosing (IV and Oral Gavage) acclimatize->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (LC-MS/MS) storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Figure 2: Workflow for in vivo pharmacokinetic study.

4. Procedure:

  • Animal Acclimatization: House animals in appropriate conditions for at least one week prior to the study to allow for acclimatization.

  • Formulation Preparation:

    • For intravenous (IV) administration, dissolve this compound in a suitable vehicle to achieve the desired concentration (e.g., for a 5 mg/kg dose).

    • For oral (PO) administration, suspend or dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose).

  • Dosing:

    • Administer the prepared formulation to the mice via the appropriate route (tail vein injection for IV, oral gavage for PO).

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) at predetermined time points post-dose. A typical sampling schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours.[1]

    • Collect samples via a suitable method, such as tail vein or saphenous vein puncture, into EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Sample Storage:

    • Store the plasma samples at -80°C until bioanalysis.

5. Bioanalytical Method:

  • Sample Preparation:

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of AZD3229.[1]

    • The lower limit of quantification should be appropriate for the expected plasma concentrations (e.g., 0.0014 µmol/L).[1]

6. Data Analysis:

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, using non-compartmental analysis.

Considerations for Rat and Dog Pharmacokinetic Studies
  • Dose Selection: Doses should be selected based on allometric scaling from mouse data and any available toxicology information.

  • Catheterization: For serial blood sampling in rats and dogs, the use of indwelling catheters (e.g., in the jugular vein) is recommended to minimize animal stress and ensure high-quality sample collection.

  • Blood Sample Volume: Larger blood volumes can be collected from rats and dogs, allowing for more extensive time-point sampling if required.

  • Metabolism Differences: Be aware of potential species differences in drug metabolism, which can significantly impact the pharmacokinetic profile.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by favorable properties, including good oral bioavailability across multiple species. The provided protocols offer a foundation for conducting robust in vivo pharmacokinetic studies to further characterize this promising anti-cancer agent. A thorough understanding of its pharmacokinetics is essential for its continued development and successful clinical translation.

References

Troubleshooting & Optimization

Optimizing AZD3229 Tosylate for In Vitro GIST Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of AZD3229 Tosylate in in vitro studies, particularly for Gastrointestinal Stromal Tumor (GIST) cell lines. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: AZD3229 is a highly potent and selective small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases.[1][2][3] In GIST, mutations in KIT or PDGFRA lead to constitutive kinase activity, driving tumor growth. AZD3229 functions by inhibiting the phosphorylation of KIT and its downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, thereby blocking proliferation and inducing apoptosis in cancer cells.

Q2: What is the recommended starting concentration for this compound in GIST cell line studies?

A2: AZD3229 demonstrates low nanomolar activity against a wide range of primary and secondary KIT mutations.[1][3] For initial experiments, a dose-response study is recommended. Based on available data, a starting concentration range of 1 nM to 100 nM is advisable for most GIST cell lines. The optimal concentration will depend on the specific KIT mutation status of the cell line being used.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in your cell culture does not exceed 0.5%, and ideally is below 0.1%, to avoid solvent-induced cytotoxicity.

Q4: I am observing limited or no effect of AZD3229 in my cell-based assays. What are the potential reasons?

A4: Discrepancies between expected and observed activity can arise from several factors. These may include issues with compound solubility or degradation, the specific mutation profile of your cell line rendering it less sensitive, or suboptimal assay conditions. Refer to the troubleshooting section for a more detailed guide on how to address this issue. It is also important to consider that discrepancies between biochemical and cell-based assays are common due to factors like cell permeability and the presence of high intracellular ATP concentrations.

Data Presentation: Potency of AZD3229 in GIST Models

The following table summarizes the reported potency of AZD3229 in various experimental models, providing a reference for concentration selection in your in vitro studies.

Cell Line/Model KIT Mutation Status Potency Metric Value (nM)
GIST 430/654AExon 11 del / V654AEC90 (pKIT inhibition)43
Ba/F3 D816HD816HEC90 (pKIT inhibition)20
HGiXF-105Exon 11 del / Y823DEC90 (pKIT inhibition)4
HGiXF-106Exon 11 del / V654AEC90 (pKIT inhibition)76
GIST-T1Exon 11 deletionGI50~21
GIST-882Exon 13 K642EGI50~43

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of AZD3229 on the viability of GIST cell lines.

  • Cell Seeding: Seed GIST cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium. A typical concentration range to start with is 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest AZD3229 concentration).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of AZD3229 or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).

Protocol 2: Western Blotting for Phospho-KIT Inhibition

This protocol describes how to assess the inhibitory effect of AZD3229 on KIT phosphorylation.

  • Cell Treatment: Seed GIST cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of AZD3229 (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated KIT (p-KIT) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total KIT and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-KIT to total KIT.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Precipitation in Culture Medium - Final DMSO concentration is too high.- Low aqueous solubility of the compound.- Ensure the final DMSO concentration is below 0.5% (ideally <0.1%).- Prepare intermediate dilutions in culture medium to minimize the volume of DMSO stock added.- After dilution, gently vortex or pipette to ensure complete dissolution.
Inconsistent or No Inhibition in Cell-Based Assays - Compound degradation.- Cell line is not sensitive to KIT/PDGFRA inhibition.- Suboptimal assay conditions.- Prepare fresh stock solutions. Aliquot stocks to avoid multiple freeze-thaw cycles.- Verify the KIT/PDGFRA mutation status of your cell line.- Optimize cell seeding density and treatment duration.
High Background in Western Blots - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate antibody concentrations to find the optimal dilution.
Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors during compound dilution or reagent addition.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be meticulous with dilutions and additions.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT/PDGFRA PI3K PI3K KIT->PI3K RAS RAS KIT->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AZD3229 AZD3229 AZD3229->KIT Inhibits Phosphorylation

Caption: AZD3229 inhibits KIT/PDGFRA signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare AZD3229 Stock Solution (DMSO) C Treat Cells with AZD3229 Dilutions A->C B Seed GIST Cells (e.g., 96-well plate) B->C D Incubate (e.g., 72h) C->D E Perform Assay (e.g., MTT, Western Blot) D->E F Data Analysis (GI50, p-KIT levels) E->F

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Logic Start Unexpected Results Q1 Compound Precipitates? Start->Q1 A1 Check DMSO concentration Improve solubilization Q1->A1 Yes Q2 No Cellular Effect? Q1->Q2 No End Optimized Experiment A1->End A2 Verify compound integrity Confirm cell line sensitivity Optimize assay conditions Q2->A2 Yes Q3 High Variability? Q2->Q3 No A2->End A3 Standardize cell seeding Check pipetting accuracy Q3->A3 Yes Q3->End No A3->End

Caption: A logical approach to troubleshooting common issues.

References

Troubleshooting AZD3229 Tosylate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3229 Tosylate. The following information is designed to help you overcome common challenges, particularly precipitation issues, during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the tosylate salt form of Ubavitinib, a potent and selective small-molecule inhibitor of the receptor tyrosine kinases KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] In many cancers, particularly gastrointestinal stromal tumors (GIST), mutations in KIT or PDGFRA lead to their constitutive activation, driving tumor cell proliferation and survival.[1][2] AZD3229 inhibits these kinases, thereby blocking downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth and survival.[1]

Q2: Why is my this compound precipitating in my cell culture media?

Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The free base of AZD3229 is insoluble in water.[3] While the tosylate salt form generally improves aqueous solubility compared to the free base, it can still be challenging to keep it in solution, especially at higher concentrations.[4][5]

  • High Supersaturation: When a concentrated stock solution of this compound (typically in DMSO) is diluted into the aqueous environment of cell culture media, the concentration may exceed its solubility limit, causing it to "crash out" of solution.

  • Rapid Solvent Shift: Adding the DMSO stock solution too quickly to the media can create localized areas of high concentration, leading to immediate precipitation.

  • Media Composition: Components in the cell culture media, such as proteins and salts, can interact with the compound and reduce its solubility.

  • pH and Temperature: The solubility of many compounds is dependent on the pH and temperature of the solution. Cell culture media is typically around neutral pH, which may not be optimal for this compound solubility.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of AZD3229. The free base has a high solubility in DMSO (95 mg/mL or 198.12 mM).[3] It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects. However, this can be cell-line dependent. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Problem Potential Cause Suggested Solution
Precipitate forms immediately upon adding stock solution to media. 1. High final concentration: The desired working concentration exceeds the solubility of this compound in the media. 2. Rapid solvent shift: The DMSO stock was added too quickly. 3. Concentrated stock solution: The initial DMSO stock is too concentrated, leading to a large solvent shift.1. Lower the final concentration: Test a range of lower concentrations to find the solubility limit in your specific media. 2. Improve dilution technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise to the vortex of the media while gently swirling or vortexing to ensure rapid and even distribution. 3. Use an intermediate dilution step: Prepare an intermediate dilution of the stock solution in serum-free media or PBS before adding it to the final culture media.
Precipitate forms over time during incubation. 1. Compound instability: The compound may not be stable in the aqueous media over long incubation periods. 2. Interaction with media components: Serum proteins or other components may be causing the compound to precipitate over time. 3. Media evaporation: Evaporation of media in the incubator can increase the compound's concentration to a point where it precipitates.1. Reduce incubation time or refresh media: If the experiment allows, reduce the incubation time or replace the media with freshly prepared compound-containing media every 24-48 hours. 2. Reduce serum concentration: If your cell line permits, try reducing the serum concentration or using a serum-free media. 3. Ensure proper humidification: Maintain proper humidity levels in your cell culture incubator to minimize evaporation.
Inconsistent experimental results or lower than expected potency. 1. Micro-precipitation: Fine, unobserved precipitation is occurring, reducing the effective concentration of the compound in solution. 2. Inaccurate stock solution concentration: The initial stock solution may not be at the expected concentration due to incomplete dissolution or degradation.1. Visually inspect for precipitation: Carefully inspect the media under a microscope for any signs of fine precipitate before adding it to cells. Consider filtering the final working solution through a 0.22 µm syringe filter. 2. Ensure complete dissolution of stock: To aid dissolution of the stock solution in DMSO, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[3] Always visually confirm that the stock solution is clear.

Data Presentation

Table 1: Solubility of AZD3229 and its Tosylate Salt

SolventAZD3229 (Free Base) SolubilityThis compound SolubilityNotes
DMSO 95 mg/mL (198.12 mM)[3]Expected to be highThe tosylate salt form is not expected to significantly alter solubility in a highly effective organic solvent like DMSO.
Water Insoluble[3]Poorly soluble; higher than free baseTosylate salts are generally more soluble in aqueous solutions than their corresponding free bases.[4][5] The exact solubility in water is not published, but it is expected to be low.
Ethanol (B145695) Data not availableData not availableGenerally, kinase inhibitors have lower solubility in ethanol compared to DMSO.
PBS (pH 7.4) Data not availablePoorly soluble; higher than free baseSimilar to water, the tosylate salt should have improved but still limited solubility in physiological buffers.
Cell Culture Media Data not availableHighly variable and concentration-dependentSolubility is influenced by media components like serum and salts. Empirical testing is required.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 651.7 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 6.517 mg of this compound.

  • Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Dissolve the compound: Vortex the tube thoroughly to dissolve the powder. If needed, you can warm the tube to 37°C and briefly sonicate in an ultrasonic water bath to ensure complete dissolution.[3] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture media (with or without serum, as required by the experiment)

  • Sterile tubes for dilution

Methodology:

  • Determine the final desired concentration: For this example, we will prepare a 1 µM working solution.

  • Perform serial dilutions:

    • Intermediate Dilution (Recommended): Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed serum-free media or PBS. Vortex gently.

    • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 990 µL of the final pre-warmed cell culture media (containing serum, if applicable). This will give you a final concentration of 1 µM with a final DMSO concentration of 0.01%.

  • Alternative Direct Dilution (for lower concentrations):

    • To prepare a 1 µM working solution directly, add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture media.

    • Crucial Step: Add the 1 µL of stock solution dropwise into the vortex of the media while it is being gently swirled or vortexed. This ensures rapid dispersal and minimizes the risk of precipitation.

  • Cell Treatment:

    • Remove the existing media from your cultured cells.

    • Add the freshly prepared this compound working solution to your cells.

    • Remember to include a vehicle control (media with the same final DMSO concentration) in your experimental setup.

  • Incubation: Place the cells back into the incubator for the desired treatment period.

Visualizations

AZD3229_Signaling_Pathway AZD3229 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_pathway1 PI3K/AKT Pathway cluster_pathway2 MAPK/ERK Pathway KIT KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS PDGFRA PDGFRA PDGFRA->PI3K PDGFRA->RAS AZD3229 This compound AZD3229->KIT inhibition AZD3229->PDGFRA inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Caption: Inhibition of KIT and PDGFRA by AZD3229 blocks downstream signaling.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Concentration Is final concentration too high? Start->Check_Concentration Lower_Concentration Lower working concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was dilution performed correctly? Check_Concentration->Check_Dilution No Success Problem Resolved Lower_Concentration->Success Improve_Dilution Pre-warm media, add dropwise to vortex Check_Dilution->Improve_Dilution No Check_Incubation Precipitation occurs over time? Check_Dilution->Check_Incubation Yes Intermediate_Step Use intermediate dilution step Improve_Dilution->Intermediate_Step Intermediate_Step->Success Refresh_Media Refresh media periodically Check_Incubation->Refresh_Media Yes Check_Incubation->Success No Reduce_Serum Reduce serum concentration Refresh_Media->Reduce_Serum Reduce_Serum->Success

Caption: A logical workflow for troubleshooting precipitation issues.

References

AZD3229 Tosylate off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AZD3229 Tosylate. The content addresses potential issues and experimental considerations related to its use in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AZD3229?

AZD3229 is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] It is designed to inhibit a wide range of mutations in these kinases that are commonly found in gastrointestinal stromal tumors (GIST).[1][3]

Q2: Is AZD3229 a broad-spectrum kinase inhibitor?

No, AZD3229 is a highly selective inhibitor. It was specifically designed to be a potent pan-KIT mutant kinase inhibitor while minimizing activity against other kinases, such as KDR (VEGFR2), to reduce the potential for off-target effects like hypertension that are observed with other multi-targeted therapies.[2][4]

Q3: What are the known primary targets of AZD3229?

The primary targets are wild-type and various mutant forms of the KIT and PDGFRα receptor tyrosine kinases.[1][3]

Q4: Can AZD3229 be used in cell lines other than GIST?

While AZD3229 was developed for GIST, its utility in other cancer cell lines would depend on the presence of activating KIT or PDGFRα mutations. Researchers should first characterize the genomic profile of their cell lines of interest to determine if these driver mutations are present.

Troubleshooting Guide

Issue 1: I am not observing an anti-proliferative effect in my cancer cell line after treatment with AZD3229.

  • Possible Cause 1: Lack of a KIT or PDGFRα driver mutation.

    • Troubleshooting Step: Verify that your cancer cell line harbors a sensitizing mutation in KIT or PDGFRα. The efficacy of AZD3229 is primarily dependent on the constitutive activation of these signaling pathways.[5]

  • Possible Cause 2: Insufficient drug concentration or treatment duration.

    • Troubleshooting Step: Perform a dose-response study to determine the optimal concentration and duration of treatment for your specific cell line. Refer to published potency data for guidance on appropriate concentration ranges.

  • Possible Cause 3: Drug stability and activity.

    • Troubleshooting Step: Ensure that the this compound compound has been stored correctly and that the prepared solutions are fresh. Degradation of the compound can lead to a loss of activity.

Issue 2: I am not seeing the same off-target effects (e.g., anti-angiogenic effects) that I see with other KIT inhibitors like sunitinib (B231) or regorafenib (B1684635).

  • Possible Cause: High selectivity of AZD3229.

    • Explanation: AZD3229 was intentionally designed to have low activity against VEGFR2 (KDR), a key mediator of angiogenesis.[4][6] Sunitinib and regorafenib are multi-targeted kinase inhibitors with significant anti-VEGFR2 activity, which contributes to their anti-angiogenic effects and can also lead to side effects like hypertension.[1] The absence of these effects with AZD3229 is an expected outcome of its selectivity profile.

Issue 3: I am observing unexpected cell death or toxicity that does not seem to be related to KIT or PDGFRα inhibition.

  • Possible Cause: Uncharacterized off-target effects in a specific cellular context.

    • Troubleshooting Step 1: To investigate if the observed effect is on-target, you can use a rescue experiment. Transfect the cells with a drug-resistant mutant of KIT or PDGFRα. If the toxicity is on-target, the resistant cells should survive.

    • Troubleshooting Step 2: Employ a genetic approach, such as CRISPR-Cas9, to knock out the intended target (KIT or PDGFRα). If the drug still induces cytotoxicity in the knockout cells, it suggests an off-target mechanism of action.[7][8]

    • Troubleshooting Step 3: Perform a kinome scan or proteomic profiling to identify other potential protein targets of AZD3229 in your specific cell line.

Quantitative Data

Table 1: In Vitro Potency of AZD3229 in Engineered and GIST-Derived Cell Lines

Cell Line / MutationIC50 (nM)Fold Potency vs. Imatinib (B729)
Primary KIT Mutations
GIST-T1 (Exon 11)Data not specified15-60x more potent
Secondary KIT Mutations
Ba/F3 KIT D816HLow nanomolarData not specified
GIST 430/V654ALow nanomolarData not specified
HGiX-106 (PDX model)Low nanomolarData not specified
HGiX-105 (PDX model)Low nanomolarData not specified

Note: Specific IC50 values for all cell lines were not consistently available in the provided search results. The data indicates low nanomolar activity against a wide spectrum of secondary mutations and significantly higher potency than imatinib against primary mutations.[1][5]

Table 2: Estimated EC90 for Inhibition of KIT Phosphorylation in Xenograft Models

Xenograft ModelMutationEstimated EC90 (nM)
Ba/F3D816H20
GIST 430V654A43
HGiX-106V654A76
HGiX-105Y823D4

[5]

Experimental Protocols

Protocol 1: Cellular Proliferation Assay

  • Cell Seeding: Plate cancer cell lines (e.g., GIST-T1, or Ba/F3 cells engineered to express KIT mutations) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the different concentrations of the drug to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.

  • Data Analysis: Plot the cell viability against the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for KIT Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells in serum-free medium if necessary, and then treat with different concentrations of AZD3229 for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated KIT (p-KIT) and total KIT. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of KIT phosphorylation at different drug concentrations.

Visualizations

AZD3229_Mechanism_of_Action cluster_cell Cancer Cell AZD3229 This compound KIT_PDGFRa Mutant KIT / PDGFRα Receptor AZD3229->KIT_PDGFRa Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) KIT_PDGFRa->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of AZD3229 in cancer cells.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result with AZD3229 Check_Target Is the cell line driven by KIT or PDGFRα mutations? Start->Check_Target Characterize_Cell_Line Characterize the genomic profile of the cell line. Check_Target->Characterize_Cell_Line No Dose_Response Perform a dose-response and time-course experiment. Check_Target->Dose_Response Yes Check_Selectivity Is the unexpected result a lack of off-target effects seen with other inhibitors? Dose_Response->Check_Selectivity Acknowledge_Selectivity Acknowledge the high selectivity of AZD3229 (low KDR inhibition). Check_Selectivity->Acknowledge_Selectivity Yes Investigate_Off_Target Investigate potential off-target effects using genetic (e.g., CRISPR) or proteomic approaches. Check_Selectivity->Investigate_Off_Target No

Caption: Troubleshooting workflow for unexpected results with AZD3229.

References

Managing AZD3229 Tosylate toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities of AZD3229 Tosylate observed in animal models. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The toxicity profile and management strategies outlined below are based on the known class effects of KIT/PDGFRα inhibitors and general principles of preclinical toxicology. Specific findings for this compound may vary, and all experimental procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines and under the supervision of a qualified veterinarian.

Troubleshooting Guide: Managing Common Adverse Events

This guide addresses potential adverse events (AEs) that may be encountered during in vivo studies with this compound.

Observed Issue Potential Cause Recommended Action
Diarrhea / Dehydration On-target inhibition of KIT/PDGFRα in the gastrointestinal tract.1. Monitor: Daily body weight, fecal consistency, and hydration status (skin turgor). 2. Supportive Care: Provide supplemental hydration (e.g., hydrogel packs, subcutaneous fluids). 3. Dose Adjustment: For moderate to severe diarrhea, consider a dose reduction or a temporary dosing holiday.
Weight Loss (>15%) Reduced food intake due to malaise, gastrointestinal effects, or other systemic toxicity.1. Assess: Evaluate for other clinical signs to identify the underlying cause. 2. Nutritional Support: Provide palatable, high-calorie supplemental food. 3. Dose Modification: Implement a dose reduction or interruption until weight stabilizes.
Anemia / Thrombocytopenia Potential on-target effect on hematopoietic progenitor cells expressing KIT.1. Monitoring: Conduct complete blood counts (CBCs) at baseline and regular intervals during the study. 2. Evaluation: For significant cytopenias, consult with a veterinarian to rule out other causes. 3. Dose Adjustment: Consider dose reduction for persistent or severe hematological changes.
Elevated Liver Enzymes (ALT/AST) Potential for drug-induced liver injury.1. Monitoring: Perform serum biochemistry at baseline and periodically. 2. Investigation: If elevations are significant, consider histopathological evaluation of liver tissue at study termination. 3. Dose Modification: Dose reduction or cessation may be necessary for severe hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD3229 and how might it relate to toxicity?

A1: AZD3229 is a potent and selective small-molecule inhibitor of both KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1][2] These signaling pathways are crucial for the growth of certain tumors, but also play a role in normal physiological processes, including hematopoiesis, gastrointestinal homeostasis, and maintenance of interstitial cells of Cajal. Therefore, on-target inhibition of KIT and PDGFRα in healthy tissues can lead to some of the observed side effects.[1]

Diagram of the AZD3229 Mechanism of Action

AZD3229_MOA cluster_cell Cell Membrane AZD3229 This compound KIT KIT Receptor Tyrosine Kinase AZD3229->KIT Inhibits PDGFRA PDGFRα Receptor Tyrosine Kinase AZD3229->PDGFRA Inhibits ADP ADP Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) KIT->Downstream Activates PDGFRA->Downstream Activates ATP ATP ATP->KIT Binds ATP->PDGFRA Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: AZD3229 inhibits KIT and PDGFRα, blocking downstream signaling.

Q2: What are the expected toxicities of this compound in animal models based on its class?

A2: As a KIT/PDGFRα inhibitor, potential toxicities could include gastrointestinal issues like diarrhea, nausea, and vomiting. Other possible effects may involve hematological changes such as anemia and thrombocytopenia, as well as alterations in liver enzymes.[1] It is noteworthy that AZD3229 was specifically designed to be highly selective and to avoid inhibition of VEGFR2, thereby reducing the risk of hypertension that is commonly observed with other multi-kinase inhibitors used in similar therapeutic areas.[2][3]

Q3: Are there any recommended starting doses for preclinical studies?

A3: Dosing should be determined based on the specific experimental goals and animal model. However, published efficacy studies in mouse xenograft models have used oral doses of up to 20 mg/kg twice daily (BID), which resulted in significant anti-tumor activity.[4] It is recommended to conduct a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific model.

Q4: What monitoring parameters are crucial during an in vivo study with AZD3229?

A4: Regular and careful monitoring is essential. Key parameters include:

  • Clinical Observations: Daily checks for general well-being, behavior, and signs of distress.

  • Body Weight: At least twice weekly to detect trends in weight loss.

  • Food and Water Intake: Monitor to ensure adequate consumption.

  • Fecal and Urine Output: Daily cage-side observation for signs of diarrhea or other abnormalities.

  • Blood Work: Complete blood counts and serum biochemistry at baseline and selected time points to monitor for hematological and organ toxicity.

Workflow for Monitoring and Managing Adverse Events

AE_Management_Workflow Start Start of Study (Baseline Measurements) Dosing Administer this compound Start->Dosing Monitoring Daily Clinical Monitoring (Weight, Behavior, Stool) Dosing->Monitoring AE_Observed Adverse Event Observed? Monitoring->AE_Observed End End of Study (Terminal Assessments) Monitoring->End AE_Observed->Dosing No SupportiveCare Initiate Supportive Care (e.g., Fluids, Nutrition) AE_Observed->SupportiveCare Yes DoseAdjust Consider Dose Reduction or Interruption SupportiveCare->DoseAdjust Continue Continue Study with Close Monitoring DoseAdjust->Continue Continue->Dosing

Caption: A logical workflow for animal monitoring and intervention.

Experimental Protocols

Protocol 1: Supportive Care for Gastrointestinal Toxicity
  • Objective: To mitigate dehydration and weight loss associated with diarrhea.

  • Procedure:

    • Hydration: Place a hydrogel pack or a second water bottle in the cage of any animal exhibiting loose stools or a decrease in skin turgor.

    • Subcutaneous Fluids: For animals with a body weight loss of >10% or signs of moderate dehydration, administer 1-2 mL of sterile 0.9% saline or Lactated Ringer's solution subcutaneously once or twice daily, as directed by a veterinarian.

    • Nutritional Support: Provide a high-calorie, palatable dietary supplement in a dish on the cage floor.

    • Monitoring: Continue daily body weight measurements and clinical observations until symptoms resolve.

Protocol 2: Monitoring for Hematological Toxicity in Rodent Models
  • Objective: To detect and quantify potential myelosuppressive effects.

  • Procedure:

    • Blood Collection: Collect approximately 50-100 µL of whole blood via tail vein or saphenous vein at baseline (pre-dose) and on specified days (e.g., Day 7, 14, and at study termination).

    • Sample Handling: Place the blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Analysis: Analyze the samples using a validated hematology analyzer to determine parameters including red blood cell count (RBC), hemoglobin (HGB), hematocrit (HCT), platelet count (PLT), and white blood cell count (WBC) with differential.

    • Data Review: Compare post-dose values to baseline and control group data to identify any significant changes. A >25% decrease in platelet or neutrophil counts from baseline should be noted and monitored closely.

References

Interpreting unexpected results with AZD3229 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using AZD3229 Tosylate. The information is designed to help interpret unexpected results and refine experimental approaches.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound. Each guide provides potential causes and recommended solutions in a question-and-answer format.

Issue 1: Reduced or No Inhibition of KIT/PDGFRα Phosphorylation

Question: I am treating my cells with this compound, but I am not observing the expected decrease in KIT or PDGFRα phosphorylation via Western blot. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Compound Integrity and Concentration:

    • Solution: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO.[1] Verify the final concentration used in your assay is sufficient to inhibit your specific cell line's KIT/PDGFRα mutation.

  • Cell Line Specificity and Resistance:

    • Solution: Confirm the KIT or PDGFRα mutation status of your cell line. While AZD3229 is a potent pan-mutant inhibitor, certain mutations may exhibit different sensitivities.[2][3][4] Consider the possibility of acquired resistance if the cells have been cultured for extended periods with the inhibitor.

  • Experimental Protocol (Western Blot):

    • Solution: The detection of phosphorylated proteins requires a specific protocol to prevent dephosphorylation during sample preparation. Ensure your lysis buffer contains phosphatase inhibitors. Use Bovine Serum Albumin (BSA) for blocking instead of milk, as milk contains phosphoproteins that can increase background noise.

Experimental Protocol: Western Blot for Phosphorylated KIT/PDGFRα

StepProcedure
1. Cell Lysis Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails on ice.
2. Protein Quantification Determine protein concentration using a BCA assay.
3. Sample Preparation Normalize protein concentrations and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
4. SDS-PAGE Separate 20-30 µg of protein on an SDS-polyacrylamide gel.
5. Protein Transfer Transfer proteins to a PVDF membrane.
6. Blocking Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
7. Primary Antibody Incubate with primary antibodies against phospho-KIT/PDGFRα and total KIT/PDGFRα overnight at 4°C.
8. Secondary Antibody Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
9. Detection Visualize bands using an ECL substrate and an imaging system.

Troubleshooting Workflow for Lack of Phosphorylation Inhibition

G start No Inhibition of p-KIT/p-PDGFRα Observed check_compound Verify this compound Integrity and Concentration start->check_compound check_cell_line Confirm Cell Line Mutation Status and Purity start->check_cell_line optimize_wb Optimize Western Blot Protocol start->optimize_wb fresh_stock Prepare Fresh Stock Solution check_compound->fresh_stock sequence_cells Sequence Cell Line for KIT/PDGFRα Mutations check_cell_line->sequence_cells wb_protocol Use Phosphatase Inhibitors and BSA Blocking optimize_wb->wb_protocol re_run_exp Re-run Experiment fresh_stock->re_run_exp sequence_cells->re_run_exp wb_protocol->re_run_exp analyze_results Analyze Results re_run_exp->analyze_results successful Inhibition Observed analyze_results->successful unsuccessful Still No Inhibition: Consider Resistance Mechanisms analyze_results->unsuccessful

Caption: Troubleshooting workflow for lack of KIT/PDGFRα phosphorylation inhibition.

Issue 2: Unexpected Cell Viability or Resistance

Question: My cell viability assays show that the cells are less sensitive to this compound than expected based on published IC50 values. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Cell Line and Mutation-Specific Potency:

    • Solution: The potency of AZD3229 can vary depending on the specific KIT or PDGFRα mutation.[5] Compare your cell line's mutation with the data in the table below.

    AZD3229 Potency Against Various KIT Mutations

Cell Line ModelKIT MutationEstimated EC90 (nM)
Ba/F3D816H20
GIST 430V654A43
HGiX-106 (PDX)V654A76
HGiX-105 (PDX)Y823D4
(Data adapted from preclinical models)[5]
  • Acquired Resistance:

    • Solution: Prolonged exposure to tyrosine kinase inhibitors can lead to the development of resistance mechanisms.[6][7] This can include the activation of bypass signaling pathways. Consider performing RNA sequencing or phospho-proteomic analysis to identify upregulated pathways.

  • Assay Conditions:

    • Solution: Ensure your cell viability assay conditions (e.g., cell seeding density, incubation time) are consistent and optimized.

Issue 3: Paradoxical Activation of a Downstream Signaling Pathway

Question: After treating with this compound, I see inhibition of p-KIT, but a paradoxical increase in the phosphorylation of a downstream effector like ERK. What could explain this?

Possible Causes and Troubleshooting Steps:

  • Feedback Loop Activation:

    • Solution: Inhibition of a primary signaling pathway can sometimes lead to the compensatory activation of other pathways through feedback mechanisms.[8][9] For example, the inhibition of KIT signaling might relieve negative feedback on another receptor tyrosine kinase (RTK), leading to its activation and subsequent ERK phosphorylation.

  • Off-Target Effects:

    • Solution: While AZD3229 is highly selective, at higher concentrations, off-target effects are possible.[10] Review the kinome selectivity profile of AZD3229 and consider if it might be interacting with other kinases in your cellular context.

Hypothetical Paradoxical Signaling Pathway

G AZD3229 AZD3229 KIT KIT/PDGFRα AZD3229->KIT PI3K PI3K KIT->PI3K AKT AKT PI3K->AKT Feedback Negative Feedback AKT->Feedback Other_RTK Other RTK RAS RAS Other_RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Feedback->Other_RTK G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT KIT/PDGFRα Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway KIT->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway KIT->PI3K_AKT_mTOR Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation AZD3229 This compound AZD3229->KIT

References

Technical Support Center: Enhancing AZD3229 Tosylate Efficacy in Resistant GIST Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of AZD3229 Tosylate in resistant Gastrointestinal Stromal Tumor (GIST) models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in GIST?

A1: this compound is a potent and selective pan-KIT and PDGFRA inhibitor.[1][2] In GIST, tumor growth is often driven by mutations in the KIT or PDGFRA receptor tyrosine kinases, leading to their constitutive activation.[3] AZD3229 is designed to inhibit a broad range of primary and secondary mutations in KIT and PDGFRA, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1][2] It has shown to be 15 to 60 times more potent than imatinib (B729) in inhibiting primary KIT mutations and demonstrates low nanomolar activity against a wide spectrum of secondary mutations.[1]

Q2: What are the common mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like imatinib in GIST?

A2: Resistance to TKIs in GIST can be broadly categorized as primary or secondary.

  • Primary resistance: Occurs when the tumor does not respond to the initial treatment. This can be due to specific primary mutations, such as the PDGFRA D842V mutation, which are inherently resistant to imatinib.[3]

  • Secondary (acquired) resistance: Develops after an initial response to therapy. The most common cause is the acquisition of new mutations within the KIT or PDGFRA genes, often in the ATP-binding pocket or the activation loop.[3] These secondary mutations can prevent the TKI from effectively binding to and inhibiting the kinase. Another significant mechanism is the activation of alternative signaling pathways that bypass the inhibited KIT/PDGFRA signaling, most notably the PI3K/AKT/mTOR pathway.[4]

Q3: How can the efficacy of AZD3229 be improved in GIST models that have developed resistance?

A3: Strategies to enhance the efficacy of AZD3229 in resistant GIST models include:

  • Combination Therapy: Combining AZD3229 with inhibitors of downstream signaling pathways, such as PI3K/AKT/mTOR inhibitors, can be an effective strategy to overcome resistance mediated by the activation of these pathways.[4]

  • Targeting Heat Shock Protein 90 (HSP90): HSP90 is a chaperone protein that is crucial for the stability and function of mutant KIT proteins. HSP90 inhibitors can lead to the degradation of KIT, including the mutated forms that confer resistance to TKIs.

  • Rational Combination with other TKIs: In cases of polyclonal resistance, where multiple different resistance mutations are present, a combination of TKIs with different binding modes or targeting profiles might be beneficial.

Troubleshooting Guides

In Vitro Experiments

Problem: Inconsistent or unexpected results in cell viability assays (e.g., MTT, CellTiter-Glo).

  • Possible Cause 1: Suboptimal Cell Seeding Density.

    • Solution: Determine the optimal seeding density for each GIST cell line through a titration experiment. GIST cell lines like GIST-T1 and GIST-882 have different proliferation rates.[5] For an MTT assay, a general starting point is 1x10^4 to 1.5x10^5 cells/well in a 96-well plate, but this should be optimized to ensure cells are in the exponential growth phase during the assay.[6]

  • Possible Cause 2: Imatinib carryover in resistant cell line cultures.

    • Solution: When establishing or maintaining imatinib-resistant GIST cell lines, it is common practice to culture them in the presence of imatinib to maintain selective pressure.[4] Before conducting experiments with a different inhibitor like AZD3229, ensure to wash the cells thoroughly with fresh, drug-free medium to avoid any confounding effects of imatinib.

  • Possible Cause 3: Mycoplasma contamination.

    • Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and drug response. Use a reliable PCR-based or luminescence-based mycoplasma detection kit. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.

Problem: Weak or no signal for phosphorylated proteins (e.g., p-KIT, p-AKT) in Western blotting.

  • Possible Cause 1: Inefficient protein extraction or phosphatase activity.

    • Solution: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure rapid cell lysis on ice and immediate processing or storage at -80°C.

  • Possible Cause 2: Suboptimal antibody concentration or incubation time.

    • Solution: Optimize the primary antibody concentration. For phospho-specific antibodies like p-AKT (Ser473), a starting dilution of 1:1000 is often recommended, but this should be titrated for your specific experimental conditions.[7][8] Incubate the primary antibody overnight at 4°C with gentle agitation to enhance signal.[7]

  • Possible Cause 3: Low abundance of the target protein.

    • Solution: Increase the amount of total protein loaded onto the gel. For detecting less abundant phosphorylated proteins, loading 20-50 µg of total protein per lane may be necessary.[8]

In Vivo Experiments (Xenograft Models)

Problem: Poor tumor engraftment or slow growth of GIST patient-derived xenografts (PDXs).

  • Possible Cause 1: Quality of the initial tumor tissue.

    • Solution: Use fresh, viable tumor tissue for implantation whenever possible. Minimize the time between tumor resection and implantation. The success rate of establishing GIST PDXs can be low, so implanting tissue from multiple patients is advisable.[9]

  • Possible Cause 2: Inappropriate mouse strain.

    • Solution: Highly immunodeficient mouse strains such as NOD-scid IL2Rgamma(null) (NOG) or similar strains are recommended for the engraftment of human GIST tissue.[9]

  • Possible Cause 3: Tumor necrosis.

    • Solution: When passaging tumors, select viable, non-necrotic areas for re-implantation to ensure successful tumor growth in subsequent generations of mice.

Problem: High variability in tumor volume within a treatment group.

  • Possible Cause 1: Inconsistent initial tumor size.

    • Solution: Randomize animals into treatment groups only after the tumors have reached a palpable and measurable size (e.g., 100-200 mm³). Ensure that the average and range of tumor volumes are similar across all groups before starting treatment.

  • Possible Cause 2: Heterogeneity of the PDX model.

    • Solution: PDX models can retain the heterogeneity of the original patient tumor.[10] While this is a strength of the model, it can lead to variability in treatment response. Increase the number of animals per group to achieve statistical power. Analyze individual tumor responses in addition to group averages.

Quantitative Data Summary

Table 1: In Vitro Potency of AZD3229 Against Various KIT Mutations.

Cell Line / MutationIC50 (nM) of AZD3229Reference
Ba/F3 KIT D816H20[11][12]
GIST 430 (KIT V654A)43[11][12]
HGiX-106 (PDX KIT V654A)76[11][12]
HGiX-105 (PDX KIT Y823D)4[11][12]

Table 2: In Vivo Efficacy of AZD3229 in GIST Xenograft Models.

ModelMutationTreatmentTumor Growth Inhibition (%)Reference
GIST 430/654AKIT V654AAZD3229 (20 mg/kg BID)-60 to -99[11][12]
PDX HGiXF-106KIT V654AAZD3229 (20 mg/kg BID)-60 to -99[11][12]
PDX HGiXF-105KIT Y823DAZD3229 (20 mg/kg BID)-60 to -99[11][12]
Ba/F3 D816HKIT D816HAZD3229 (20 mg/kg BID)-60 to -99[11][12]

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding:

    • Culture GIST cell lines (e.g., GIST-T1, GIST-882) in their recommended medium (e.g., DMEM for GIST-T1, RPMI for GIST-882) with 10% FBS.[5]

    • Harvest cells and perform a cell count.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the results and determine the IC50 value.

Western Blotting for KIT Signaling Pathway
  • Sample Preparation:

    • Seed GIST cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with primary antibodies against p-KIT (Tyr719), KIT, p-AKT (Ser473), AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000, but should be optimized.[7][8]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[8]

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software.

In Vivo Efficacy Study in a GIST PDX Model
  • Tumor Implantation:

    • Obtain fresh GIST tumor tissue from a consenting patient under sterile conditions.

    • Implant a small fragment (approximately 3x3x3 mm) of the tumor subcutaneously into the flank of an immunodeficient mouse (e.g., NOG mouse).[9]

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth by palpation and caliper measurements twice a week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment:

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 20 mg/kg, twice daily) or vehicle control via oral gavage.[11][12]

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the treatment effect.

Visualizations

GIST_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras RAS/RAF/MEK/ERK Pathway cluster_stat JAK/STAT Pathway cluster_nucleus Nucleus KIT KIT/PDGFRA PI3K PI3K KIT->PI3K RAS RAS KIT->RAS JAK JAK KIT->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation AZD3229 AZD3229 Tosylate AZD3229->KIT Inhibits

Caption: Canonical signaling pathways downstream of KIT/PDGFRA in GIST and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation CellLines GIST Cell Lines (Sensitive & Resistant) ViabilityAssay Cell Viability Assay (MTT) CellLines->ViabilityAssay WesternBlot Western Blot (p-KIT, p-AKT) CellLines->WesternBlot IC50 Determine IC50 ViabilityAssay->IC50 Mechanism Elucidate Resistance Mechanism WesternBlot->Mechanism PDX_Establishment Establish PDX Model EfficacyStudy Drug Efficacy Study PDX_Establishment->EfficacyStudy TumorAnalysis Tumor Analysis (IHC, WB) EfficacyStudy->TumorAnalysis TGI Calculate Tumor Growth Inhibition EfficacyStudy->TGI TumorAnalysis->Mechanism IC50->Mechanism TGI->Mechanism

Caption: A typical experimental workflow for evaluating the efficacy of this compound in resistant GIST models.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Unexpected Experimental Result Identify Identify the specific problem Start->Identify Hypothesize Hypothesize potential causes Identify->Hypothesize Reagent Reagent Issue Hypothesize->Reagent Protocol Protocol Deviation Hypothesize->Protocol Cellular Cellular Issue (Contamination, Passage#) Hypothesize->Cellular Equipment Equipment Malfunction Hypothesize->Equipment NewReagent Prepare fresh reagents Reagent->NewReagent ReviewProtocol Review and adhere to protocol Protocol->ReviewProtocol CheckCells Check cell health and test for mycoplasma Cellular->CheckCells Calibrate Calibrate equipment Equipment->Calibrate Rerun Rerun experiment with one change at a time NewReagent->Rerun ReviewProtocol->Rerun CheckCells->Rerun Calibrate->Rerun

References

AZD3229 Tosylate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AZD3229 Tosylate. Below you will find frequently asked questions and a troubleshooting guide to ensure the stability and proper handling of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store unopened vials of solid this compound?

A1: For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. For long-term storage, a temperature of -20°C is recommended, which can preserve the compound for months to years.[1] For short-term storage, such as a few days to weeks, a temperature range of 0 - 4°C is acceptable.[1] It is also crucial to store the solid powder in a dry, dark place.[1]

Q2: What is the recommended procedure for preparing stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] It is advisable to use fresh, high-purity DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can affect the stability of the compound. When preparing a stock solution, it should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: How should I store stock solutions of this compound?

A3: The stability of this compound in solution is dependent on the storage temperature. For long-term storage of up to a year, it is recommended to keep the stock solutions at -80°C.[2] For shorter-term storage of up to one month, -20°C is suitable.[2]

Q4: Is this compound sensitive to light?

A4: While detailed photostability studies are not widely published, general best practices for handling light-sensitive compounds should be followed. The solid form should be stored in the dark.[1] When working with solutions, it is prudent to minimize exposure to direct light.

Q5: Can I store this compound at room temperature?

A5: this compound is stable enough to be shipped at ambient temperature for a few weeks.[1] However, for laboratory storage, it is not recommended to keep the compound at room temperature for extended periods. Adhering to the recommended short-term (0 - 4°C) and long-term (-20°C) storage conditions for the solid form is crucial for maintaining its integrity.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause 1: Compound Degradation. Improper storage of either the solid compound or stock solutions can lead to degradation.

    • Solution: Review the storage conditions of your this compound. Ensure that the solid form is stored at the correct temperature and protected from light and moisture. For stock solutions, confirm they have been stored at the appropriate temperature and that repeated freeze-thaw cycles have been avoided by using aliquots.

  • Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or precipitation of the compound in your stock solution.

    • Solution: Ensure the compound is fully dissolved when preparing your stock solution. If you observe any precipitation in your stock solution upon thawing, gently warm and vortex the solution to redissolve the compound before use.

Issue 2: Variability between different batches of the compound.

  • Possible Cause: Different handling procedures. Inconsistencies in how different batches are stored and handled can lead to variability.

    • Solution: Standardize your protocol for storing and handling this compound across all batches. This includes using the same type of storage vials, aliquoting strategy, and solvent grade.

Data Summary Table

ParameterStorage ConditionDuration
Solid Form (Long-term) -20°C, dry, darkMonths to years[1]
Solid Form (Short-term) 0 - 4°C, dry, darkDays to weeks[1]
Shipping Ambient temperatureA few weeks[1]
Stock Solution in DMSO -80°CUp to 1 year[2]
Stock Solution in DMSO -20°CUp to 1 month[2]

Visual Guides

experimental_workflow cluster_storage Compound Storage cluster_prep Solution Preparation cluster_solution_storage Solution Storage cluster_exp Experiment solid Solid this compound (-20°C Long-term) (0-4°C Short-term) dissolve Dissolve in fresh DMSO solid->dissolve aliquot Aliquot into single-use vials dissolve->aliquot storage_long Long-term Storage (-80°C) aliquot->storage_long For future use storage_short Short-term Storage (-20°C) aliquot->storage_short For immediate use experiment Use in Experiment storage_long->experiment storage_short->experiment

Caption: Recommended workflow for handling and storing this compound.

troubleshooting_stability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inconsistent Experimental Results degradation Compound Degradation? start->degradation concentration Inaccurate Concentration? start->concentration check_storage Verify Storage Conditions (Temp, Light, Moisture) degradation->check_storage Check Solid & Solution check_thaw Avoid Repeated Freeze-Thaw degradation->check_thaw Check Solution Handling check_dissolution Ensure Complete Dissolution concentration->check_dissolution During Preparation check_precipitation Check for Precipitation concentration->check_precipitation Before Use

References

Overcoming poor AZD3229 Tosylate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with AZD3229 Tosylate, with a focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the tosylate salt form of AZD3229 (also known as Ubavitinib), a potent and selective pan-inhibitor of mutant c-Kit and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) kinases.[1][2] These receptor tyrosine kinases, when mutated, are key drivers in the proliferation of various tumor cells, particularly in Gastrointestinal Stromal Tumors (GISTs).[3] AZD3229 inhibits the downstream signaling pathways mediated by c-Kit and PDGFRα, thereby suppressing tumor cell growth.[1]

Q2: What are the main challenges when working with this compound?

Like many kinase inhibitors, this compound can exhibit poor aqueous solubility, which can lead to challenges in preparing solutions for in vitro and in vivo experiments. Issues such as compound precipitation upon dilution into aqueous media are common and can affect the accuracy and reproducibility of experimental results.

Solubility and Formulation Guide

Quantitative Solubility Data

The solubility of AZD3229 can vary depending on whether the free base or the tosylate salt is used. The following data has been compiled from various sources. Note that solubility in aqueous buffers is often low and may require specific formulation strategies.

Solvent/VehicleFormConcentrationNotes
Dimethyl Sulfoxide (DMSO)Free Base96 mg/mL (~200.2 mM)Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
Dimethyl Sulfoxide (DMSO)TosylateSolubleQuantitative data not specified, but readily soluble.[]
EthanolNot SpecifiedLimited data available. Generally expected to be less soluble than in DMSO.
PBS (pH 7.4)Not SpecifiedPoor. Expected to be very low.Formulation with co-solvents or excipients is typically required.
WaterNot SpecifiedInsoluble.
Recommended Storage Conditions
  • Solid Compound: Store at 2-8°C, sealed from moisture.[]

  • Stock Solutions: Stock solutions in DMSO can be stored at -20°C for several months.[5] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, warm the tube to 37°C and sonicate in an ultrasonic bath for 10-15 minutes.[5]

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C.

Protocol 2: Formulation for In Vivo Animal Studies

Two example formulations are provided below. The optimal formulation may vary depending on the animal model and administration route.

Formulation A: PEG300/Tween80-based Formulation [2]

  • Prepare a concentrated stock solution of AZD3229 in DMSO (e.g., 16 mg/mL).

  • In a sterile tube, add 50 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of sterile water or saline to bring the final volume to 1 mL.

  • The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% water/saline.

  • This formulation should be prepared fresh and used immediately.

Formulation B: Corn Oil-based Formulation [2]

  • Prepare a concentrated stock solution of AZD3229 in DMSO (e.g., 10.6 mg/mL).

  • In a sterile tube, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly until a uniform suspension or solution is achieved.

  • The final vehicle composition will be 5% DMSO and 95% corn oil.

  • This formulation should be prepared fresh and used immediately.

Troubleshooting Guide

This section addresses the common issue of compound precipitation when diluting DMSO stock solutions into aqueous media for in vitro assays.

Problem: My this compound precipitates out of solution when I add it to my cell culture media.

This is a common problem for poorly aqueous-soluble compounds. The DMSO keeps the compound in solution at high concentrations, but when this is diluted into a largely aqueous environment, the compound can crash out.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the signaling pathway of this compound and a troubleshooting workflow for solubility issues.

AZD3229_Signaling_Pathway Ligand Ligand (SCF/PDGF) RTK c-Kit / PDGFRα Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K AZD3229 This compound AZD3229->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified signaling pathway of c-Kit/PDGFRα and the inhibitory action of AZD3229.

Troubleshooting_Workflow Start Precipitation observed in aqueous media CheckStock Is the DMSO stock a clear solution? Start->CheckStock ReDissolve Re-dissolve stock. Use sonication/warming. CheckStock->ReDissolve No CheckDMSO Is final DMSO concentration >0.5%? CheckStock->CheckDMSO Yes ReDissolve->CheckStock ReduceDMSO Lower final DMSO concentration. Prepare a more dilute stock. CheckDMSO->ReduceDMSO Yes Mixing How was the dilution performed? CheckDMSO->Mixing No ReduceDMSO->Mixing ImproveMixing Use rapid mixing into pre-warmed (37°C) media. Mixing->ImproveMixing Slowly/into cold media UseEnhancer Consider solubility enhancers (e.g., serum, cyclodextrin). Mixing->UseEnhancer Rapidly/into warm media Success Solution is clear. Proceed with experiment. ImproveMixing->Success UseEnhancer->Success

References

AZD3229 Tosylate dose-response curve variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD3229 Tosylate. The information is designed to address common issues encountered during in vitro and in vivo experiments, with a focus on understanding and mitigating dose-response curve variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

AZD3229 is a highly potent and selective small-molecule inhibitor of both KIT and platelet-derived growth factor receptor alpha (PDGFRα) kinases.[1][2][3] Its primary mechanism of action is the inhibition of KIT phosphorylation, which blocks downstream signaling pathways crucial for cell proliferation and survival in cancers such as gastrointestinal stromal tumors (GIST).[4][5] AZD3229 is effective against a wide range of primary and secondary mutations in KIT and PDGFRα that confer resistance to other therapies.[1][3][6]

Q2: What are the most common causes of variability in this compound dose-response curves?

Variability in dose-response curves can arise from several factors:

  • Cell Line Integrity: Genetic drift, misidentification, or contamination of cell lines can significantly alter their sensitivity to the compound.

  • Mutation Status: The specific KIT or PDGFRα mutations present in the cell line will heavily influence the potency of AZD3229.[1][2]

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can affect drug efficacy.

  • Compound Handling: Improper storage or handling of this compound can lead to degradation and reduced activity.

  • Assay Method: The choice of viability or proliferation assay (e.g., MTT, CellTiter-Glo) can yield different IC50 values.

Q3: How does the potency of AZD3229 compare to other standard-of-care agents for GIST?

Preclinical studies have demonstrated that AZD3229 has a superior potency and selectivity profile compared to standard-of-care agents like imatinib (B729), sunitinib, and regorafenib, as well as other investigational drugs.[1][3] In engineered and GIST-derived cell lines, AZD3229 is reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1][3]

Troubleshooting Guide

This guide provides potential solutions to common problems encountered when generating dose-response curves for this compound.

Problem Potential Cause Recommended Solution
High IC50 value / Low Potency Cell line may not harbor activating KIT or PDGFRα mutations.Confirm the mutation status of your cell line through sequencing. Select cell lines with known activating mutations for your experiments.
Compound degradation.Ensure this compound is stored under recommended conditions (e.g., -20°C, desiccated). Prepare fresh stock solutions for each experiment.
High cell seeding density.Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay.
Poor Curve Fit / High Variability Between Replicates Inconsistent cell plating.Use a multichannel pipette or automated cell dispenser for plating. Visually inspect plates for even cell distribution.
Edge effects on assay plates.Avoid using the outer wells of the assay plate, or fill them with sterile media/PBS to maintain humidity.
Incomplete dissolution of the compound.Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture media.
Unexpected Cell Death at Low Concentrations Off-target toxicity.While AZD3229 is highly selective, at very high concentrations off-target effects can occur. Review literature for known off-target activities. Consider a counterscreen with a non-sensitive cell line.
Vehicle (e.g., DMSO) toxicity.Perform a vehicle control experiment to determine the maximum tolerated concentration of the solvent.

Quantitative Data Summary

The following table summarizes the reported potency of AZD3229 in various preclinical models.

Model System Mutation Reported Potency (EC90/IC50) Reference
Ba/F3 engineered cell lineD816HEC90 = 20 nM[7]
GIST 430 cell lineV654AEC90 = 43 nM[7]
Patient-Derived Xenograft (PDX) HGiX-106V654AEC90 = 76 nM[7]
Patient-Derived Xenograft (PDX) HGiX-105Y823DEC90 = 4 nM[7]
Engineered and GIST-derived cell linesPrimary KIT mutations15-60x more potent than imatinib[1][3]

Experimental Protocols

Protocol: In Vitro Cell Viability Assay for this compound Dose-Response Curve Generation

  • Cell Culture:

    • Culture GIST cells (e.g., GIST-T1, GIST430) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before plating.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Cell Plating and Treatment:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Allow the cells to adhere for 24 hours.

    • Remove the medium and add fresh medium containing the various concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours (or a pre-determined optimal time) at 37°C with 5% CO2.

  • Viability Assessment (Example using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Visualizations

AZD3229_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT/PDGFRα PI3K PI3K KIT->PI3K MAPK MAPK KIT->MAPK STAT STAT KIT->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT->Proliferation AZD3229 AZD3229 AZD3229->KIT

Caption: AZD3229 inhibits KIT/PDGFRα signaling pathways.

Dose_Response_Workflow start Start: Culture Cells plate_cells Plate Cells in 96-well Plate start->plate_cells treat_cells Treat Cells with AZD3229 plate_cells->treat_cells prepare_drug Prepare AZD3229 Serial Dilutions prepare_drug->treat_cells incubate Incubate for 72h treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate (Luminescence) add_reagent->read_plate analyze_data Analyze Data & Plot Curve read_plate->analyze_data end_result End: Determine IC50 analyze_data->end_result

Caption: Experimental workflow for dose-response analysis.

References

Minimizing lot-to-lot variability of AZD3229 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability of AZD3229 Tosylate.

Frequently Asked Questions (FAQs)

Q1: What is AZD3229 and its mechanism of action?

A1: AZD3229 is a potent and selective small-molecule inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα).[1][2] It is designed to inhibit a broad range of primary and imatinib-resistant secondary mutations seen in gastrointestinal stromal tumors (GIST).[1][3] The primary mechanism of action involves the inhibition of KIT/PDGFRα signaling pathways, which are crucial drivers of GIST.[1][4] AZD3229 has shown the potential to be a best-in-class inhibitor for clinically relevant KIT/PDGFRα mutations in GIST.[1][5]

Q2: What are the common sources of lot-to-lot variability in this compound?

A2: Lot-to-lot variability in active pharmaceutical ingredients (APIs) like this compound can arise from several factors during synthesis and purification. These include:

  • Polymorphism: Different crystalline forms (polymorphs) of the tosylate salt can exhibit varying physicochemical properties.

  • Impurities: Residual solvents, starting materials, or by-products from the synthesis can impact purity and performance.

  • Crystal Habit: The external shape of the crystals can affect bulk properties like flowability and dissolution.[6]

  • Hygroscopicity: The tendency of the material to absorb moisture can alter its physical state and stability.

  • Particle Size Distribution: Variations in particle size can influence dissolution rates and bioavailability.

Q3: How can I assess the purity of my this compound lot?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the main component and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify organic impurities. Mass Spectrometry (MS) helps in identifying the molecular weight of the compound and any impurities.

Q4: What are the critical quality attributes (CQAs) to monitor for this compound?

A4: Key CQAs for this compound that can contribute to variability include:

  • Assay/Purity

  • Polymorphic form

  • Residual solvents

  • Water content

  • Particle size distribution

  • Dissolution profile

Troubleshooting Guides

Issue 1: Inconsistent in vitro Potency (GI50) Across Different Lots

Possible Cause: Differences in the solid-state properties (polymorphism or crystallinity) of this compound lots may lead to variations in solubility and dissolution rate, impacting the effective concentration in cell-based assays.

Troubleshooting Workflow:

G A Inconsistent GI50 values observed B Characterize Solid-State Properties of Lots A->B C Perform Powder X-Ray Diffraction (PXRD) B->C D Perform Differential Scanning Calorimetry (DSC) B->D E Analyze Dissolution Profiles B->E F Identify Polymorphic Differences or Amorphous Content C->F D->F G Correlate Physicochemical Properties with Potency E->G F->G H Control Crystallization Process to Ensure Consistent Form G->H

Caption: Workflow for troubleshooting inconsistent in vitro potency.

Corrective Actions:

  • Solid-State Characterization: Analyze each lot using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form and assess crystallinity.

  • Dissolution Testing: Compare the dissolution profiles of different lots under standardized conditions.

  • Controlled Crystallization: If polymorphic differences are identified, implement a controlled crystallization protocol to ensure the consistent formation of the desired polymorph.

Data Presentation: Lot-to-Lot Comparison of Physicochemical Properties

Lot NumberGI50 (nM) in GIST-T1 cellsPredominant Polymorph (by PXRD)Melting Point (°C by DSC)Dissolution Rate (mg/min/cm²)
Lot A5.2Form I210.50.85
Lot B15.8Form II202.10.32
Lot C4.9Form I211.20.88
Issue 2: Variable Pharmacokinetic (PK) Profiles in Animal Studies

Possible Cause: Differences in particle size distribution and crystal habit can significantly affect the absorption and bioavailability of orally administered this compound.

Troubleshooting Workflow:

G A Variable PK profiles observed (AUC, Cmax) B Characterize Particle Properties of Lots A->B C Perform Particle Size Analysis (e.g., Laser Diffraction) B->C D Perform Scanning Electron Microscopy (SEM) for Crystal Habit B->D E Analyze Correlation between Particle Size/Habit and PK Parameters C->E D->E F Implement Particle Size Reduction/Control Step (e.g., Milling, Sieving) E->F G Re-evaluate PK profile with controlled particle size lots F->G

Caption: Workflow for troubleshooting variable PK profiles.

Corrective Actions:

  • Particle Size Analysis: Measure the particle size distribution of each lot using a technique like laser diffraction.

  • Crystal Habit Evaluation: Use Scanning Electron Microscopy (SEM) to visualize the crystal habit (e.g., needles, plates). Different habits can lead to different dissolution behaviors.

  • Particle Size Control: If a correlation between particle size and PK variability is found, implement a particle size reduction step, such as micronization or milling, followed by sieving to achieve a consistent particle size range.

Data Presentation: Impact of Particle Size on Pharmacokinetics (Oral Dosing in Rats)

Lot NumberD90 Particle Size (µm)Crystal HabitCmax (ng/mL)AUC (ng·h/mL)
Lot D45.2Needles8509,800
Lot E12.5Plates152018,500
Lot F (Milled)12.8Plates149018,200
Issue 3: Presence of Unknown Peaks in HPLC Analysis

Possible Cause: The presence of unknown peaks in an HPLC chromatogram indicates impurities, which could be residual starting materials, by-products, or degradation products.

Troubleshooting Workflow:

G A Unknown peaks in HPLC chromatogram B Identify the Impurity A->B C LC-MS/MS Analysis B->C D High-Resolution MS for Elemental Composition B->D E NMR Spectroscopy of Isolated Impurity B->E F Determine Source of Impurity (Synthesis, Degradation) C->F D->F E->F G Modify Synthesis or Purification Steps F->G H Implement Stress Testing to Assess Stability F->H

Caption: Workflow for identifying and controlling impurities.

Corrective Actions:

  • Impurity Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity. If necessary, isolate the impurity using preparative HPLC for structural elucidation by NMR.

  • Source Determination: Once the impurity is identified, review the synthetic route to determine its likely origin. It could be an unreacted starting material, a by-product from a side reaction, or a degradation product.

  • Process Optimization: Modify the synthetic or purification steps to minimize or remove the impurity. This could involve adjusting reaction conditions, changing the recrystallization solvent system, or adding a chromatography step.

Experimental Protocols

Protocol 1: Powder X-Ray Diffraction (PXRD) for Polymorph Identification
  • Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound lot to a fine powder.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a scan speed of 2°/min.

  • Data Acquisition: Load the sample onto the sample holder and initiate the scan.

  • Data Analysis: Compare the resulting diffractogram with reference patterns for known polymorphs of this compound. The presence of sharp, well-defined peaks is indicative of crystalline material, while a broad halo suggests amorphous content.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-22 min: 10% B

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity and the percentage of any impurities.

Signaling Pathway

G cluster_cell GIST Cell KIT_PDGFRA Mutant KIT/PDGFRα Receptor Phosphorylation Receptor Phosphorylation KIT_PDGFRA->Phosphorylation ATP ATP ATP->Phosphorylation AZD3229 This compound AZD3229->KIT_PDGFRA Inhibits ATP Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylation->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation

Caption: this compound inhibits mutant KIT/PDGFRα signaling.

References

Validation & Comparative

AZD3229 Tosylate vs. Imatinib: A Comparative Guide for KIT Mutant GIST

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[1][2] Imatinib (B729), a tyrosine kinase inhibitor (TKI), revolutionized the treatment of GIST by targeting the constitutively active KIT kinase, leading to significant clinical benefit.[1][3][4] However, the development of primary and secondary resistance mutations in KIT often limits the long-term efficacy of imatinib, creating a need for more potent and broadly active inhibitors.[5][6] This guide provides an objective comparison of AZD3229 Tosylate (also known as NB003), a novel pan-KIT mutant inhibitor, and imatinib for the treatment of KIT mutant GIST, supported by preclinical experimental data.[7][8][9]

Mechanism of Action

Imatinib functions as a competitive inhibitor of the ATP-binding pocket of the KIT receptor tyrosine kinase.[10][11] It stabilizes the inactive conformation of the kinase, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-AKT and MAPK pathways.[4][12]

AZD3229 is a highly potent and selective small-molecule inhibitor designed to target a wide spectrum of primary and secondary mutations in KIT and PDGFRA.[7][13] Its mechanism also involves binding to the ATP-binding pocket of the kinase, but it demonstrates broader activity against mutations that confer resistance to imatinib.[14][15]

Comparative Efficacy Data

Preclinical studies have demonstrated the superior potency of AZD3229 compared to imatinib against various KIT mutations.

Cell Line/MutationDrugIC50 (nM)Fold Potency vs. ImatinibReference
GIST-T1 (Exon 11 del)Imatinib10-[7]
AZD32290.250[7]
Ba/F3 KIT Exon 11 delImatinib30-[7]
AZD3229215[7]
Ba/F3 KIT Exon 9 A502_Y503dupImatinib180-[7]
AZD3229360[7]

IC50 values represent the concentration of the drug required to inhibit 50% of the target kinase activity or cell growth.

In vivo studies using patient-derived xenograft (PDX) models of GIST have also shown significant anti-tumor activity for AZD3229, leading to tumor regressions.[7][14]

Xenograft ModelKIT Mutation(s)TreatmentTumor Growth Inhibition (%)Reference
HGiXF-106Exon 11 del, V654AAZD3229 (20 mg/kg BID)-60 to -99[14]
HGiXF-105Exon 11 del, Y823DAZD3229 (20 mg/kg BID)-60 to -99[14]

Negative values indicate tumor regression.

Signaling Pathway and Drug Intervention

The following diagram illustrates the KIT signaling pathway and the points of inhibition by both imatinib and AZD3229.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor RAS RAS KIT->RAS Autophosphorylation & Activation PI3K PI3K KIT->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation SCF SCF (Stem Cell Factor) SCF->KIT Ligand Binding Imatinib Imatinib Imatinib->KIT Inhibits ATP Binding (Inactive Conformation) AZD3229 AZD3229 AZD3229->KIT Inhibits ATP Binding (Broad Mutant Coverage)

Caption: Simplified KIT signaling pathway and inhibition by Imatinib and AZD3229.

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific KIT mutations.

Methodology:

  • Recombinant KIT kinase domains with specific mutations are expressed and purified.

  • The kinase reaction is initiated in a buffer containing the kinase, a substrate peptide, and ATP.

  • Serial dilutions of the inhibitor (AZD3229 or imatinib) are added to the reaction.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • The amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assays

Objective: To assess the effect of the inhibitors on the proliferation and viability of GIST cell lines harboring specific KIT mutations.

Methodology:

  • GIST cells (e.g., GIST-T1) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of AZD3229 or imatinib.

  • After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is proportional to the number of viable cells.

  • IC50 values are determined from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Methodology:

  • Human GIST cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the drug (e.g., AZD3229 orally at 20 mg/kg, twice daily), while the control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • At the end of the study, the tumors are excised and weighed.

  • Tumor growth inhibition is calculated as the percentage change in tumor volume compared to the control group.

Preclinical Comparison Workflow

The following diagram outlines a typical workflow for the preclinical comparison of two TKIs in GIST.

TKI_Comparison_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison KinaseAssay Biochemical Kinase Assays (IC50 Determination) CellViability Cell-Based Viability Assays (GIST Cell Lines) KinaseAssay->CellViability Xenograft Xenograft/PDX Models (Tumor Growth Inhibition) CellViability->Xenograft PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Xenograft->PKPD Comparison Comparative Analysis of Potency, Efficacy, and Safety PKPD->Comparison GoNoGo Go/No-Go Decision for Clinical Development Comparison->GoNoGo Start Compound Selection (AZD3229 vs. Imatinib) Start->KinaseAssay

Caption: Preclinical workflow for comparing tyrosine kinase inhibitors in GIST.

Conclusion

The preclinical data strongly suggest that this compound is a highly potent inhibitor of a wide range of KIT mutations, including those that confer resistance to imatinib.[7][13] Its superior potency in both biochemical and cell-based assays, coupled with significant anti-tumor activity in in vivo models, positions it as a promising therapeutic agent for patients with KIT mutant GIST.[14] Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in this patient population.[15][16][17]

References

A Comparative Guide to the Efficacy of AZD3229 Tosylate and Sunitinib in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of AZD3229 Tosylate and sunitinib (B231), two tyrosine kinase inhibitors (TKIs) with applications in oncology, particularly in the context of Gastrointestinal Stromal Tumors (GIST). The information presented herein is collated from publicly available preclinical research data.

Introduction

Sunitinib, a multi-targeted TKI, has been a standard of care in the treatment of GIST after imatinib (B729) failure. Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptors (PDGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and KIT, thereby exerting both anti-angiogenic and direct anti-tumor effects.[1][2][3][4]

This compound is a potent and selective inhibitor of KIT and PDGFRα.[1][5] It has demonstrated significant activity against a wide array of primary and secondary mutations in KIT that confer resistance to existing therapies, including imatinib, sunitinib, and regorafenib.[1][5] A key differentiating feature of AZD3229 is its lack of significant activity against VEGFR2, the inhibition of which by sunitinib is associated with treatment-emergent hypertension.[1]

Data Presentation

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD3229 and sunitinib against various kinases, providing a quantitative comparison of their potency and selectivity.

Kinase TargetAZD3229 IC50 (nM)Sunitinib IC50 (nM)Reference
KIT (Wild-Type) Data not available9[6]
KIT (V560G) 1.1Data not available[1]
KIT (Exon 11 del) 0.4Data not available[1]
KIT (V654A) 4.3Data not available[1]
KIT (T670I) 15.342[1][7]
KIT (D816V) 1.1>1000[1]
PDGFRα (Wild-Type) Data not available1.5[6]
PDGFRβ (Wild-Type) Data not available<1[6]
VEGFR1 Data not available80[6]
VEGFR2 (KDR) >10,0009[1][6]
VEGFR3 Data not available4[6]
FLT3 Data not available1[6]
RET Data not available3.5[6]

Note: "Data not available" indicates that specific comparative IC50 values for AZD3229 against these wild-type kinases were not found in the reviewed literature, which primarily focused on its activity against mutant forms.

Cellular Proliferation in GIST Cell Lines

The table below compares the growth inhibitory effects (GI50) of AZD3229 and sunitinib in GIST cell lines harboring different KIT mutations.

Cell LineKIT MutationAZD3229 GI50 (nM)Sunitinib GI50 (nM)Reference
GIST-T1 Exon 11 del (V560-L576)0.5Data not available[1]
GIST430 Exon 11 (V560_Y578del) + Exon 13 (V654A)7.7Data not available[1]
GIST48 Exon 11 (V560_L576del) + Exon 17 (D816H)2.1Data not available[1]

Note: Direct comparative GI50 values for sunitinib in these specific cell lines under the same experimental conditions were not available in the primary source for AZD3229.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Methodology:

  • Reagent Preparation: Recombinant human kinases are expressed and purified. Kinase reactions are typically performed in a buffer containing ATP and a specific substrate for each kinase.

  • Compound Dilution: The test compounds (this compound and sunitinib) are serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are mixed with the diluted compounds in a microplate well. The reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is quantified after a set incubation period. Common detection methods include radiometric assays (measuring incorporation of 32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of test compounds on the viability and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: GIST cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or sunitinib for a specified duration (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: The absorbance or luminescence values are normalized to untreated control cells to determine the percentage of cell viability. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of test compounds in a living organism.

Methodology:

  • Cell Implantation: Human GIST cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of the vehicle control, this compound, or sunitinib.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatments. At the end of the study, tumors may be excised for further pharmacodynamic and histological analysis.

Mandatory Visualization

AZD3229_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF/PDGF SCF/PDGF Ligands KIT/PDGFRa KIT/PDGFRα Receptor Tyrosine Kinase SCF/PDGF->KIT/PDGFRa Binds & Activates PI3K PI3K KIT/PDGFRa->PI3K Activates RAS RAS KIT/PDGFRa->RAS AZD3229 This compound AZD3229->KIT/PDGFRa Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway of this compound action.

Sunitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands VEGF, PDGF, SCF Ligands RTKs VEGFR, PDGFR, KIT Receptor Tyrosine Kinases Ligands->RTKs Bind & Activate PI3K PI3K RTKs->PI3K Activates RAS RAS RTKs->RAS Sunitinib Sunitinib Sunitinib->RTKs Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Effects Decreased Angiogenesis, Cell Proliferation & Survival mTOR->Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Effects

Caption: Multi-targeted signaling inhibition by sunitinib.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Potency & Selectivity Xenograft Tumor Xenograft Model (Efficacy Assessment) Cell_Assay->Xenograft Cellular Activity PD_Analysis Pharmacodynamic Analysis (Target Modulation) Xenograft->PD_Analysis In Vivo Efficacy

Caption: Preclinical experimental workflow for TKI comparison.

References

Head-to-Head Comparison: AZD3229 Tosylate vs. Ripretinib in Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two targeted therapies for Gastrointestinal Stromal Tumors (GIST): AZD3229 Tosylate and Ripretinib. This analysis focuses on their mechanism of action, preclinical efficacy, and the experimental methodologies used to generate the supporting data.

Introduction

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT proto-oncogene, receptor tyrosine kinase (KIT), or platelet-derived growth factor receptor alpha (PDGFRA). While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, resistance to standard therapies remains a significant clinical challenge. This has spurred the development of next-generation inhibitors with broader activity against a wider range of mutations.

This compound is a potent and selective pan-KIT and PDGFRα inhibitor designed to target a wide array of primary and secondary mutations that confer resistance to existing therapies.[1][2] Preclinical studies have suggested that AZD3229 possesses a superior potency and selectivity profile compared to standard-of-care agents and other investigational drugs, including Ripretinib.[1][2]

Ripretinib , a "switch-control" kinase inhibitor, is designed to broadly inhibit KIT and PDGFRA by locking the kinase in an inactive conformation.[3][4] This unique mechanism of action allows it to be effective against a wide spectrum of mutations, including those in the activation loop that are often resistant to other TKIs.[3][5] Ripretinib is approved for the treatment of adult patients with advanced GIST who have received prior treatment with three or more kinase inhibitors, including imatinib.

This guide will delve into the preclinical data for both compounds, presenting a head-to-head comparison of their in vitro and in vivo activities, supported by detailed experimental protocols.

Mechanism of Action

Both AZD3229 and Ripretinib target the key drivers of GIST, KIT and PDGFRA, but through distinct mechanisms.

This compound acts as a potent, ATP-competitive pan-inhibitor of KIT and PDGFRα. Its mechanism involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways responsible for cell proliferation and survival. Its "pan-inhibitor" nature signifies its ability to effectively inhibit a wide range of mutations across the kinase domain.

Ripretinib employs a unique "switch-control" inhibition mechanism.[3][4] It binds to the kinase's switch pocket and activation loop, stabilizing the inactive conformation of the enzyme.[4][5] This dual-binding action prevents the kinase from adopting its active state, effectively shutting down signaling regardless of the specific activating mutation. This mechanism is particularly effective against mutations in the activation loop, a common site of resistance to other TKIs.

Below are diagrams illustrating the signaling pathways and the distinct mechanisms of action of AZD3229 and Ripretinib.

AZD3229_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT_PDGFRA KIT/PDGFRA Receptor Tyrosine Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) KIT_PDGFRA->Downstream_Signaling ATP-dependent phosphorylation ATP ATP ATP->KIT_PDGFRA Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival AZD3229 AZD3229 AZD3229->KIT_PDGFRA Inhibits ATP binding

Caption: Mechanism of action of this compound.

Ripretinib_Mechanism_of_Action cluster_kinase KIT/PDGFRA Kinase Domain Inactive_State Inactive State (Switch OFF) Active_State Active State (Switch ON) Inactive_State->Active_State Conformational Change Active_State->Inactive_State Downstream_Signaling Downstream Signaling Active_State->Downstream_Signaling Signal Transduction Ripretinib Ripretinib Ripretinib->Inactive_State Binds to switch pocket & activation loop, stabilizing inactive state

Caption: Mechanism of action of Ripretinib.

Preclinical Efficacy: A Quantitative Comparison

Preclinical studies utilizing engineered cell lines and patient-derived xenograft (PDX) models have been instrumental in characterizing the activity of AZD3229 and Ripretinib. The following tables summarize the available quantitative data to facilitate a direct comparison of their potency against various KIT and PDGFRA mutations.

In Vitro Cellular Potency (GI50/IC50, nM)
MutationAZD3229 (GI50, nM)Ripretinib (IC50, nM)
KIT
Exon 11 deletion1 - 50~15
V654A (Exon 13)1 - 508
T670I (Exon 14)1 - 5018
D816V (Exon 17)1 - 5014
D816H (Exon 17)1 - 505
Wild-TypeNot Reported4
PDGFRA
D842V (Exon 18)Not ReportedPotent Inhibition
Wild-TypeNot ReportedNot Reported

Note: Data for AZD3229 is presented as a range of GI50 values against a panel of mutant KIT-driven Ba/F3 cell lines.[6] Specific values for each mutation were not publicly available in the reviewed sources. Ripretinib IC50 values are from various preclinical studies.

In Vivo Efficacy in GIST Xenograft Models
ModelTreatmentDoseTumor Growth Inhibition (TGI) / Regression
AZD3229
GIST PDX ModelsAZD3229Not specifiedDurable inhibition of KIT signaling leading to tumor regressions[1]
Ripretinib
GIST XenograftRipretinib + DCC-3116Not specifiedComplete regressions[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate AZD3229 and Ripretinib.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the concentration of a compound that inhibits the proliferation of Ba/F3 cells (a murine pro-B cell line) that have been engineered to express a specific mutant form of KIT or PDGFRA, making their survival dependent on the activity of that kinase.

Protocol Summary:

  • Cell Culture: Ba/F3 cells expressing the specific KIT or PDGFRA mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Setup: Cells are seeded into 96-well or 384-well plates at a predetermined density.

  • Compound Treatment: A serial dilution of the test compound (AZD3229 or Ripretinib) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

  • Data Analysis: The luminescence data is normalized to the vehicle control, and the half-maximal growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values are calculated using a non-linear regression analysis.

BaF3_Assay_Workflow Start Start Culture Culture Ba/F3 cells with mutant KIT/PDGFRA Start->Culture Seed Seed cells into multi-well plates Culture->Seed Treat Add serial dilutions of AZD3229 or Ripretinib Seed->Treat Incubate Incubate for 48-72h Treat->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Read Measure luminescence Add_Reagent->Read Analyze Calculate GI50/IC50 values Read->Analyze End End Analyze->End

Caption: Workflow for Ba/F3 cell proliferation assay.

GIST Xenograft Models

In vivo efficacy is assessed using xenograft models where human GIST tumors are implanted into immunodeficient mice.

Protocol Summary:

  • Animal Models: Immunodeficient mice (e.g., NMRI nude or SCID) are used.

  • Tumor Implantation: Patient-derived GIST tumor fragments or cultured GIST cells are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: AZD3229 or Ripretinib is administered orally at specified doses and schedules. The control group receives a vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and general health of the mice are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

GIST_Xenograft_Workflow Start Start Implant Implant GIST cells/tissue into immunodeficient mice Start->Implant Tumor_Growth Allow tumors to grow to a specified size Implant->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer Administer AZD3229, Ripretinib, or vehicle Randomize->Administer Monitor Monitor tumor volume and animal health Administer->Monitor Endpoint Reach study endpoint Monitor->Endpoint Analyze Analyze tumor growth inhibition Endpoint->Analyze End End Analyze->End

Caption: Workflow for GIST xenograft efficacy studies.

Conclusion

Both this compound and Ripretinib represent significant advancements in the treatment of GIST, particularly in the context of resistance to prior therapies. AZD3229, with its potent pan-KIT/PDGFRα inhibitory profile, demonstrates strong preclinical activity and holds promise as a best-in-class inhibitor.[1][2] Ripretinib's unique switch-control mechanism provides broad coverage against a wide range of mutations and has already demonstrated clinical benefit in heavily pretreated patients.

The preclinical data presented in this guide suggests that AZD3229 may have a superior potency and selectivity profile in vitro. However, direct head-to-head clinical trials are necessary to definitively compare their efficacy and safety in patients with GIST. The choice between these agents in a clinical setting will likely depend on the specific mutational profile of the tumor, prior lines of therapy, and the patient's overall clinical status. Continued research and clinical development will be crucial in further defining the roles of these promising targeted therapies in the management of GIST.

References

AZD3229 Tosylate vs. Avapritinib for PDGFRA Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent tyrosine kinase inhibitors, AZD3229 Tosylate and Avapritinib, with a focus on their activity against Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) mutations, a key driver in certain cancers, notably Gastrointestinal Stromal Tumors (GIST).

Introduction

Activating mutations in the PDGFRA gene lead to constitutive kinase activity, driving tumor growth and proliferation. While several tyrosine kinase inhibitors (TKIs) are available, resistance, particularly for specific mutations like the common PDGFRA D842V mutation, remains a clinical challenge. Avapritinib (AYVAKIT®) is a potent, FDA-approved inhibitor of KIT and PDGFRA mutants, including the D842V mutation.[1] AZD3229 (now known as NB003) is an investigational, highly potent and selective small molecule inhibitor of KIT and PDGFRA, designed to target a wide range of primary and secondary mutations.[2][3] This guide will delve into the available preclinical and clinical data to compare these two agents.

Mechanism of Action

Both Avapritinib and AZD3229 are Type I kinase inhibitors, binding to the active conformation of the kinase and blocking the ATP-binding site. This prevents autophosphorylation and downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells harboring activating PDGFRA mutations.[4][5] Preclinical studies suggest that AZD3229 was designed to have a high degree of selectivity for KIT and PDGFRA over other kinases like VEGFR2, potentially leading to a more favorable side-effect profile.[2][3]

Preclinical Data Comparison

In Vitro Potency

Preclinical studies have demonstrated that both Avapritinib and AZD3229 are potent inhibitors of PDGFRA mutations. AZD3229 has been described in preclinical models as being more potent and selective than other approved agents, including avapritinib.[2][6]

CompoundTargetIC50 (nM)Cell Line/AssayReference
Avapritinib PDGFRA D842V0.24Biochemical Assay[7]
PDGFRA D842V30Cellular Autophosphorylation Assay[8]
AZD3229 KIT/PDGFRA mutantsSingle-digit nMBa/F3 cell panel[9]
KIT primary mutations15-60x more potent than imatinibEngineered and GIST-derived cell lines[6]

Note: Direct head-to-head IC50 values for AZD3229 against specific PDGFRA mutations from publicly available literature are limited. The data indicates high potency in the low nanomolar range.

In Vivo Efficacy

Both compounds have shown significant anti-tumor activity in preclinical xenograft models of GIST.

CompoundModelDosingOutcomeReference
Avapritinib Imatinib-resistant GIST PDX model (KIT exon 11/17 mutations)Not specifiedAnti-tumor activity[8]
AZD3229 GIST Patient-Derived Xenograft (PDX) modelsNot specifiedTumor regressions[6]

Clinical Data Overview

Avapritinib

Avapritinib is approved for the treatment of adults with unresectable or metastatic GIST harboring a PDGFRA exon 18 mutation, including PDGFRA D842V mutations.[1] The approval was based on the results of the Phase 1 NAVIGATOR trial.

TrialPhasePatient PopulationKey FindingsReference
NAVIGATOR IGIST with PDGFRA D842V mutationOverall Response Rate (ORR): 89% (8% Complete Response, 82% Partial Response)[10]
AZD3229 (NB003)

AZD3229 is currently in early-phase clinical development. A Phase 1 study is evaluating its safety and efficacy in patients with advanced malignancies, including GIST with KIT or PDGFRA mutations.[11] Clinical data comparing it directly to Avapritinib is not yet available.

Signaling Pathway and Drug Intervention

The diagram below illustrates the PDGFRA signaling pathway and the mechanism of inhibition by Avapritinib and AZD3229.

PDGFRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors cluster_pathways Downstream Signaling PDGF PDGF Ligand PDGFRA_inactive PDGFRA (Inactive) PDGF->PDGFRA_inactive Binding PDGFRA_active PDGFRA (Active) (Dimerized & Phosphorylated) PDGFRA_inactive->PDGFRA_active Dimerization & Autophosphorylation ADP ADP PDGFRA_active->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PDGFRA_active->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PDGFRA_active->PI3K_AKT_mTOR Avapritinib Avapritinib Avapritinib->PDGFRA_active Inhibition AZD3229 AZD3229 AZD3229->PDGFRA_active Inhibition ATP ATP ATP->PDGFRA_active Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: PDGFRA signaling pathway and points of inhibition by Avapritinib and AZD3229.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human PDGFRA kinase domain (wild-type or mutant)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (radiolabeled [γ-33P]ATP or for non-radioactive assays)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (Avapritinib, AZD3229) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter mats or other capture method for radioactive assays

  • Scintillation counter or luminescence/fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

  • Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-20 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto a filter mat).

  • For radioactive assays, wash the filter mats to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the signal (e.g., luminescence or fluorescence) according to the kit manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay - General Protocol)

This protocol outlines a common method to assess the effect of a compound on the viability of cancer cell lines.

Materials:

  • GIST cell lines harboring specific PDGFRA mutations

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Avapritinib, AZD3229) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a DMSO-only vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blot (Target Engagement & Pathway Modulation) Cell_Based_Assay->Western_Blot PDX_Model Patient-Derived Xenograft (PDX) Model Establishment Western_Blot->PDX_Model Drug_Treatment Drug Administration (e.g., Oral Gavage) PDX_Model->Drug_Treatment Tumor_Measurement Tumor Volume Measurement Drug_Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Tumor_Measurement->PK_PD_Analysis Data_Analysis Statistical Analysis (Efficacy & Toxicity) PK_PD_Analysis->Data_Analysis Conclusion Conclusion & Further Development Data_Analysis->Conclusion

Caption: A typical preclinical experimental workflow for evaluating kinase inhibitors.

Conclusion

Avapritinib is an established and effective targeted therapy for GIST patients with PDGFRA exon 18 mutations, particularly the D842V mutation, demonstrating high response rates in clinical trials. AZD3229 is a promising investigational agent with preclinical data suggesting superior potency and selectivity compared to existing TKIs, including Avapritinib. Head-to-head clinical trial data will be necessary to definitively compare the clinical efficacy and safety of these two agents. The ongoing clinical evaluation of AZD3229 (NB003) is anticipated to provide further insights into its potential as a best-in-class inhibitor for PDGFRA-mutant GIST.

References

Validating AZD3229 Tosylate Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of AZD3229 Tosylate, a potent and selective inhibitor of KIT and PDGFRα receptor tyrosine kinases.[1][2] Developed for the treatment of gastrointestinal stromal tumors (GIST), AZD3229 has demonstrated significant activity against a wide array of primary and secondary mutations in KIT.[1][3] This document outlines experimental protocols and presents comparative data to assist researchers in selecting the most appropriate methods for their studies.

Introduction to this compound

AZD3229 is a small molecule inhibitor targeting both KIT and PDGFRα kinases, key drivers in the pathogenesis of GIST.[2][3] Preclinical studies have shown that AZD3229 is 15 to 60 times more potent than the first-line therapy imatinib (B729) in inhibiting primary KIT mutations and exhibits low nanomolar activity against a broad spectrum of secondary mutations that confer resistance to existing treatments.[1][3] Validating that AZD3229 effectively engages its intended targets within a cellular context is a critical step in preclinical and clinical development.

Comparative Analysis of Target Engagement Assays

Several methodologies can be employed to confirm and quantify the interaction of AZD3229 with its intracellular targets, KIT and PDGFRα. The choice of assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of three widely used techniques:

Assay Principle Advantages Disadvantages Typical Readout
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[4]Live-cell measurements, quantitative affinity determination, high-throughput compatible.[4][5]Requires genetic modification of cells to express the fusion protein, potential for tracer-dependent artifacts.BRET ratio
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[6]Label-free, applicable to endogenous proteins in cells and tissues.[6]Lower throughput for traditional Western blot-based readout, may not be suitable for all targets.[7]Western Blot, AlphaScreen, Mass Spectrometry
Western Blotting for Downstream Signaling Measures the inhibition of phosphorylation of downstream effector proteins following inhibitor treatment.Directly assesses the functional consequence of target engagement, utilizes standard laboratory techniques.Indirect measure of target binding, can be influenced by off-target effects, semi-quantitative.Band intensity on a Western blot

Quantitative Data Summary

The following tables summarize the cellular activity of AZD3229 and its alternatives against various KIT and PDGFRα mutations. This data is compiled from publicly available research.

Table 1: Cellular Activity of AZD3229 Against a Panel of Mutant KIT-driven Ba/F3 Cell Lines

Compound Cellular Activity (GI₅₀)
AZD3229Potent single-digit nM growth inhibition

Note: Specific GI₅₀ values for individual mutations are not detailed in the primary publications, but the compound is described as having "potent single digit nM growth inhibition across a broad cell panel".[8][9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches to validate target engagement, the following diagrams illustrate the KIT/PDGFRα signaling pathway and the workflows for the discussed assays.

KIT_PDGFRA_Signaling KIT/PDGFRα Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT/PDGFRα KIT/PDGFRα GRB2 GRB2 KIT/PDGFRα->GRB2 PI3K PI3K KIT/PDGFRα->PI3K JAK JAK KIT/PDGFRα->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Gene Expression Gene Expression mTOR->Gene Expression STAT STAT JAK->STAT STAT->Transcription Factors Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis AZD3229 AZD3229 AZD3229->KIT/PDGFRα Inhibition

Caption: Simplified KIT/PDGFRα signaling pathway and the inhibitory action of AZD3229.

Target_Engagement_Workflows Target Engagement Assay Workflows cluster_NanoBRET NanoBRET Assay cluster_CETSA CETSA cluster_WesternBlot Western Blot for p-KIT/p-PDGFRα N1 Transfect cells with NanoLuc-KIT/PDGFRα fusion vector N2 Add NanoBRET tracer and AZD3229 N1->N2 N3 Incubate N2->N3 N4 Measure BRET signal N3->N4 C1 Treat cells with AZD3229 C2 Heat cells to denature proteins C1->C2 C3 Lyse cells and separate soluble/insoluble fractions C2->C3 C4 Detect soluble KIT/PDGFRα (e.g., Western Blot) C3->C4 W1 Treat cells with AZD3229 W2 Lyse cells W1->W2 W3 Run SDS-PAGE and transfer to membrane W2->W3 W4 Probe with anti-p-KIT/p-PDGFRα antibody W3->W4 W5 Detect signal W4->W5

Caption: High-level workflows for NanoBRET, CETSA, and Western Blotting assays.

Experimental Protocols

Detailed protocols for the key experiments are provided below. These should be optimized for specific cell lines and experimental conditions.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol (Adapted for KIT/PDGFRα)

This protocol is adapted from general NanoBRET™ protocols.[10][11]

  • Cell Preparation:

    • One day before the assay, transfect HEK293 cells with a vector encoding a NanoLuc®-KIT or NanoLuc®-PDGFRα fusion protein.

    • On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • Prepare a serial dilution of this compound in Opti-MEM®.

    • In a white, 96-well assay plate, add the cell suspension.

    • Add the NanoBRET™ tracer (specific for KIT/PDGFRα) to all wells except the "no tracer" controls.

    • Add the AZD3229 dilutions to the appropriate wells. Include vehicle control wells.

  • Signal Detection:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (460nm) and acceptor (618nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio as a function of the AZD3229 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Cellular Thermal Shift Assay (CETSA®) Protocol (Adapted for KIT/PDGFRα)

This protocol is a generalized procedure for CETSA.[7][12]

  • Cell Treatment:

    • Culture GIST cells (e.g., GIST-T1) to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Detection:

    • Collect the supernatant and analyze the levels of soluble KIT or PDGFRα by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement.

Western Blotting Protocol for Phosphorylated KIT/PDGFRα

This is a standard Western blotting protocol for detecting phosphorylated proteins.[13][14]

  • Cell Lysis:

    • Plate GIST cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., Stem Cell Factor for KIT) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-p-KIT Tyr719) or phosphorylated PDGFRα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin).

Conclusion

Validating the cellular target engagement of this compound is essential for its continued development. This guide provides a framework for comparing and implementing robust methodologies to confirm the interaction of AZD3229 with its intended targets, KIT and PDGFRα, in a cellular environment. The choice of assay will depend on the specific experimental goals, but a combination of a direct binding assay (NanoBRET™ or CETSA®) and a functional downstream assay (Western blotting for phosphorylated targets) will provide the most comprehensive validation of target engagement.

References

AZD3229 Tosylate: A Comparative Analysis of Its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

AZD3229 Tosylate, a potent and selective inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRα), demonstrates a highly specific cross-reactivity profile, positioning it as a promising therapeutic candidate with a potentially favorable safety profile compared to other approved and investigational agents for gastrointestinal stromal tumors (GIST). This guide provides a comprehensive comparison of the cross-reactivity of this compound against other multi-kinase inhibitors, supported by preclinical data.

Developed to address the challenge of drug resistance in GIST, AZD3229 is designed to potently inhibit a wide range of primary and secondary mutations in the KIT and PDGFRA kinases, which are the primary drivers of this disease. A key feature of AZD3229's design is its high selectivity, particularly its low activity against vascular endothelial growth factor receptor 2 (VEGFR2), also known as KDR. Inhibition of VEGFR2 is associated with dose-limiting toxicities, such as hypertension, commonly observed with other multi-kinase inhibitors used in the treatment of GIST.[1][2]

Comparative Kinase Inhibition Profile

AZD3229 has been benchmarked against standard-of-care agents, including imatinib, sunitinib, and regorafenib, as well as the investigational drugs avapritinib (B605698) and ripretinib. Preclinical studies, notably by Banks et al. in Science Translational Medicine (2020), have established the superior potency and selectivity profile of AZD3229.

The following table summarizes the inhibitory activity of AZD3229 and its comparators against key on-target and off-target kinases. The data are presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, with lower values indicating higher potency. A key differentiator for AZD3229 is its significantly higher IC50 value against VEGFR2, indicating a wider therapeutic window and a lower potential for VEGFR2-mediated side effects.

Target KinaseAZD3229ImatinibSunitinibRegorafenibAvapritinibRipretinib
Primary Target Family
c-KIT (Wild-Type)Potent nM InhibitionnM InhibitionPotent nM InhibitionPotent nM InhibitionPotent nM InhibitionPotent nM Inhibition
PDGFRA (Wild-Type)Potent nM InhibitionnM InhibitionPotent nM InhibitionPotent nM InhibitionPotent nM InhibitionPotent nM Inhibition
Key Resistance Mutations
KIT Exon 11/17 (Activation Loop)Low nM ActivityLess ActiveActiveActiveVery Potent nM ActivityBroadly Active
PDGFRA D842VLow nM ActivityInactiveInactiveInactiveVery Potent nM ActivityActive
Key Off-Target Kinase
VEGFR2 (KDR)High nM/µM IC50µM IC50Potent nM InhibitionPotent nM InhibitionnM InhibitionActive

Note: This table is a qualitative summary based on published preclinical data. For precise quantitative values, please refer to the primary literature cited.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the signaling pathway of KIT and PDGFRA and the mechanism of action of inhibitors like AZD3229. Additionally, a typical workflow for assessing kinase inhibitor selectivity using a kinome scan assay is depicted.

G cluster_0 KIT/PDGFRA Signaling Pathway Ligand (SCF/PDGF) Ligand (SCF/PDGF) KIT/PDGFRA Receptor KIT/PDGFRA Receptor Ligand (SCF/PDGF)->KIT/PDGFRA Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation KIT/PDGFRA Receptor->Dimerization & Autophosphorylation Downstream Signaling\n(PI3K/AKT, MAPK) Downstream Signaling (PI3K/AKT, MAPK) Dimerization & Autophosphorylation->Downstream Signaling\n(PI3K/AKT, MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling\n(PI3K/AKT, MAPK)->Cell Proliferation & Survival AZD3229 AZD3229 AZD3229->KIT/PDGFRA Receptor Inhibition

Caption: Simplified KIT/PDGFRA signaling and AZD3229's mechanism.

G Compound Library Compound Library KINOMEscan Assay KINOMEscan Assay Compound Library->KINOMEscan Assay Binding Data Acquisition (qPCR) Binding Data Acquisition (qPCR) KINOMEscan Assay->Binding Data Acquisition (qPCR) Data Analysis\n(Kd Calculation) Data Analysis (Kd Calculation) Binding Data Acquisition (qPCR)->Data Analysis\n(Kd Calculation) Selectivity Profile Selectivity Profile Data Analysis\n(Kd Calculation)->Selectivity Profile

Caption: Workflow for KINOMEscan-based selectivity profiling.

Experimental Protocols

The cross-reactivity profile of AZD3229 and comparator compounds is typically determined using a combination of biochemical and cellular assays.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

  • Principle: The assay is based on a competition binding format where test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.[3]

  • Methodology:

    • Kinases are tagged with a unique DNA identifier.

    • An active-site directed ligand is immobilized on a solid support (e.g., beads).

    • The DNA-tagged kinase, immobilized ligand, and the test compound are incubated together.

    • After incubation, the beads are washed to remove unbound components.

    • The amount of kinase bound to the beads is quantified by qPCR.

    • Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.[3]

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assay.

  • Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer to the active site results in a high FRET signal. Compound binding displaces the tracer, leading to a decrease in FRET.

  • Methodology:

    • A solution of the test compound is serially diluted.

    • The kinase and a europium-labeled anti-tag antibody are combined.

    • The test compound, kinase/antibody mixture, and a fluorescently labeled tracer are added to a microplate well.

    • The plate is incubated at room temperature for a specified period (e.g., 1 hour).[4]

    • The TR-FRET signal is read on a plate reader, and IC50 values are determined from the dose-response curves.[4]

Ba/F3 Cell Proliferation Assay

This cellular assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their survival and growth.

  • Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When these cells are engineered to express a constitutively active oncogenic kinase (e.g., a mutant form of KIT), they become IL-3 independent and their proliferation is driven by the activity of that kinase. Inhibition of the kinase by a test compound leads to a dose-dependent decrease in cell proliferation.[5][6]

  • Methodology:

    • Ba/F3 cells stably expressing the kinase of interest are plated in multi-well plates in the absence of IL-3.[5]

    • The cells are treated with serial dilutions of the test compound.

    • After an incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[5]

    • The resulting data is used to generate dose-response curves and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound exhibits a highly selective kinase inhibition profile, with potent activity against a broad range of clinically relevant KIT and PDGFRA mutations and a significantly reduced affinity for VEGFR2 compared to other multi-kinase inhibitors. This "on-target" potency combined with "off-target" sparing suggests a wider therapeutic index and a potentially improved safety profile, making AZD3229 a compelling candidate for the treatment of GIST. The experimental data generated from robust biochemical and cellular assays provide a strong rationale for its continued clinical development.

References

Benchmarking AZD3229 Tosylate: A Comparative Guide for Pan-KIT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD3229 Tosylate against other prominent pan-KIT inhibitors, including imatinib (B729), sunitinib (B231), and ripretinib (B610491). The information presented is collated from preclinical data to assist in the evaluation of these compounds for research and development purposes.

Executive Summary

Gastrointestinal stromal tumors (GISTs) are predominantly driven by mutations in the KIT receptor tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for GIST, resistance often emerges through secondary mutations in KIT. AZD3229 is a potent and selective pan-KIT/PDGFRα inhibitor designed to target a wide spectrum of primary and secondary KIT mutations.[1][2][3] Preclinical evidence suggests that AZD3229 demonstrates superior potency and a broader inhibitory profile compared to earlier-generation TKIs and a favorable selectivity profile against VEGFR2, potentially minimizing off-target toxicities like hypertension.[3][4] This guide summarizes the available quantitative data, experimental methodologies, and relevant biological pathways to facilitate a comprehensive comparison of AZD3229 with other pan-KIT inhibitors.

Comparative Efficacy: In Vitro Inhibition of KIT Mutations

AZD3229 has demonstrated potent, low nanomolar activity against a wide array of primary and secondary KIT mutations in engineered and GIST-derived cell lines.[1][3] In preclinical studies, AZD3229 was reported to be 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[1][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values for AZD3229 and other pan-KIT inhibitors against various KIT mutations.

KIT MutationAZD3229 (nM)Imatinib (nM)Sunitinib (nM)Ripretinib (nM)
Primary Mutations
Exon 11 (e.g., V559D)Potent (low nM)2-42-4Broadly active
Exon 9 (e.g., A502_Y503dup)Potent (low nM)192-351.810.9-16.3Broadly active
Secondary (Resistance) Mutations
Exon 13 (V654A)Potent (low nM)ResistantActiveLess potent
Exon 14 (T670I)Potent (low nM)ResistantActiveActive
Exon 17 (D816V/E/H)Potent (low nM)ResistantInactiveActive
Exon 18 (A829P)Potent (low nM)ResistantInactiveHighly potent

Note: IC50 values are compiled from multiple preclinical studies and may vary depending on the specific assay conditions. "Potent (low nM)" and "Active" indicate significant inhibitory activity as reported in the literature, though specific numerical values may not be available in a single comparative study. "Resistant" or "Inactive" indicates high IC50 values or lack of significant inhibition. Ripretinib is noted for its broad activity against a wide spectrum of mutations.[1][4][5][6][7][8]

Comparative Efficacy: In Vivo GIST Xenograft Models

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of GIST have demonstrated the anti-tumor activity of AZD3229. At a dose of 20 mg/kg twice daily, AZD3229 induced tumor regression more effectively than regorafenib (B1684635) (100 mg/kg once daily) and imatinib.[4] Sunitinib also showed significant tumor regression at 80 mg/kg once daily.[4] Optimal efficacy for AZD3229 is observed when there is sustained inhibition of KIT phosphorylation by over 90% during the dosing interval.[2]

GIST Xenograft Model (KIT Mutation)AZD3229ImatinibSunitinibRipretinib
Exon 11 del / V654A Tumor regression at 2 and 20 mg/kg b.i.d.-Significant regression at 80 mg/kg q.d.-
Various Primary & Secondary Mutations Durable inhibition of KIT signaling and tumor regressions.[1]Effective against sensitive primary mutations.Active against certain imatinib-resistant mutations (e.g., Exon 13/14).[9][10]Broad anti-tumor effects across various mutations.[5]

Note: Efficacy is often reported as tumor growth inhibition (TGI) or tumor regression. Direct quantitative comparison is challenging due to variations in experimental models, dosing regimens, and endpoints across different studies. b.i.d. = twice daily; q.d. = once daily.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the KIT signaling pathway, a typical experimental workflow for inhibitor testing, and the logical flow of a comparative analysis.

KIT_Signaling_Pathway SCF SCF KIT_receptor KIT Receptor SCF->KIT_receptor Binds Dimerization Dimerization & Autophosphorylation KIT_receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation STAT3 STAT3 STAT3->Cell_Proliferation JAK->STAT3

Caption: Simplified KIT signaling pathway leading to cell proliferation and survival.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50 Determine IC50 kinase_assay->ic50 cell_proliferation Cell Proliferation Assay (e.g., CellTiter-Glo) cell_proliferation->ic50 xenograft GIST Xenograft Model Establishment treatment Drug Administration xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement efficacy Determine Efficacy (e.g., TGI) tumor_measurement->efficacy

Caption: General experimental workflow for evaluating pan-KIT inhibitors.

Comparative_Analysis Data_Collection Data Collection (IC50, In Vivo Efficacy) AZD3229 AZD3229 Data_Collection->AZD3229 Imatinib Imatinib Data_Collection->Imatinib Sunitinib Sunitinib Data_Collection->Sunitinib Ripretinib Ripretinib Data_Collection->Ripretinib Comparison Comparative Analysis AZD3229->Comparison Imatinib->Comparison Sunitinib->Comparison Ripretinib->Comparison Conclusion Conclusion on Relative Potency & Efficacy Comparison->Conclusion

Caption: Logical flow of the comparative analysis of pan-KIT inhibitors.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This protocol outlines the determination of IC50 values by measuring the amount of ADP produced in a kinase reaction.

Objective: To quantify the inhibitory activity of test compounds against specific KIT kinase mutants.

Materials:

  • Recombinant KIT kinase (wild-type or mutant)

  • Test compounds (AZD3229, imatinib, sunitinib, ripretinib) serially diluted in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Plating: Dispense test compounds at various concentrations into the 384-well plate. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).[11]

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well.

    • Add the substrate/ATP mixture to initiate the reaction.[11]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12][13]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[12][13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Objective: To determine the effect of pan-KIT inhibitors on the proliferation of GIST cell lines.

Materials:

  • GIST cell lines (e.g., GIST-T1, GIST-882) cultured in appropriate media

  • Test compounds serially diluted in culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well opaque-walled plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed GIST cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[14][15]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[14][15]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

  • Data Acquisition: Measure the luminescence of each well with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% growth inhibition).

In Vivo GIST Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of pan-KIT inhibitors using GIST xenograft models.

Objective: To assess the anti-tumor activity of test compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • GIST cells or patient-derived tumor fragments

  • Test compounds formulated for oral gavage

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Tumor Implantation:

    • Cell Line-Derived Xenograft (CDX): Subcutaneously inject a suspension of GIST cells into the flank of the mice.

    • Patient-Derived Xenograft (PDX): Surgically implant a small fragment of a patient's GIST tumor subcutaneously into the mice.[16][17][18]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (length × width²)/2).[19]

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compounds (e.g., AZD3229, imatinib, sunitinib, ripretinib) and a vehicle control orally at specified doses and schedules.[19]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.

    • Analyze statistical significance between the treatment and control groups.

    • Monitor for any signs of toxicity, such as weight loss or changes in behavior.

Conclusion

The preclinical data available for this compound suggest that it is a highly potent pan-KIT inhibitor with a broad spectrum of activity against clinically relevant primary and secondary KIT mutations that drive GIST. Its superior potency compared to imatinib and favorable profile against other approved agents like sunitinib and ripretinib, particularly in the context of resistance mutations, position it as a promising candidate for further investigation.[1][3] The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of pan-KIT inhibitors. The continued development of novel agents like AZD3229 is crucial for addressing the challenge of TKI resistance in GIST.

References

AZD3229 Tosylate Demonstrates Potent Anti-tumor Efficacy in Patient-Derived Xenograft Models of Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on AZD3229 Tosylate, a selective inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), reveals significant anti-tumor activity in patient-derived xenograft (PDX) models of Gastrointestinal Stromal Tumors (GIST). The findings position this compound as a promising therapeutic candidate, demonstrating superior or comparable efficacy to current standard-of-care treatments and other investigational agents in models harboring a range of primary and secondary resistance mutations.

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by mutations in the KIT or PDGFRA genes. While tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of GIST, drug resistance remains a significant clinical challenge. This comparative guide provides an objective analysis of the efficacy of this compound in preclinical GIST PDX models against established and emerging therapies.

Comparative Efficacy in Patient-Derived Xenograft Models

This compound has been evaluated in various GIST patient-derived xenograft models, demonstrating marked tumor growth inhibition and, in many cases, tumor regression. The tables below summarize the quantitative data from these preclinical studies, comparing the efficacy of this compound with standard-of-care TKIs and other investigational drugs.

Table 1: Efficacy of this compound in GIST PDX Models

PDX ModelKey MutationsTreatment and DoseTumor Growth Inhibition (TGI) / RegressionCitation
HGiXF-106KIT V654AAZD3229 (up to 20 mg/kg BID)-60% to -99% (Regression)[1]
HGiXF-105KIT Y823DAZD3229 (up to 20 mg/kg BID)-60% to -99% (Regression)[1]
Exon 11 del/V654A AllograftKIT Exon 11 del, V654AAZD3229 (2 and 20 mg/kg BID)Tumor Volume Regression[2]

Table 2: Comparative Efficacy of this compound and Other TKIs in GIST Xenograft Models

Xenograft ModelKey MutationsComparator Drug and DoseComparator TGI / RegressionAZD3229 EfficacyCitation
Ba/F3 XenograftNot SpecifiedImatinib (B729) (dose not specified)Less effective than AZD3229More effective tumor volume regression[2]
Ba/F3 XenograftNot SpecifiedRegorafenib (100 mg/kg QD)Less effective than AZD3229More effective tumor volume regression (at 20 mg/kg BID)[2]
Exon 11 del/V654A AllograftKIT Exon 11 del, V654ASunitinib (80 mg/kg QD)"Great regressions"Tumor Volume Regression (at 2 and 20 mg/kg BID)[2]
UZLX-GIST9KIT 11+17KIT Exon 11, Exon 17Imatinib, RegorafenibLess effective than AvapritinibNot directly compared[3][4]
UZLX-GIST3KIT 11KIT Exon 11ImatinibEqual to AvapritinibNot directly compared[3]
UZLX-GIST2BKIT9KIT Exon 9Imatinib, SunitinibLess effective than AvapritinibNot directly compared[3]

Mechanism of Action: Targeting the KIT/PDGFRA Signaling Pathway

This compound is a potent and selective small-molecule inhibitor of KIT and PDGFRA.[5] In GIST, mutations in these receptor tyrosine kinases lead to their constitutive activation, driving downstream signaling pathways that promote cell proliferation and survival. AZD3229 is designed to inhibit a broad range of primary and imatinib-resistant secondary mutations.[5] Preclinical studies have shown that AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations.[5]

KIT_PDGFRA_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling KIT KIT RAS RAS KIT->RAS PI3K PI3K KIT->PI3K STAT3 STAT3 KIT->STAT3 PDGFRA PDGFRA PDGFRA->RAS PDGFRA->PI3K AZD3229 This compound AZD3229->KIT AZD3229->PDGFRA Other_TKIs Other TKIs (Imatinib, Sunitinib, etc.) Other_TKIs->KIT Other_TKIs->PDGFRA RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified KIT/PDGFRA signaling pathway and points of inhibition by TKIs.

Experimental Protocols

The evaluation of this compound and its comparators in patient-derived xenograft models follows a rigorous and standardized protocol to ensure the reliability and reproducibility of the findings.

Establishment of Patient-Derived Xenografts
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting GIST patients during surgical resection or biopsy.

  • Implantation: The tumor tissue is subcutaneously implanted into immunocompromised mice (e.g., NMRI nu/nu or NOD/SCID).

  • Tumor Growth and Passaging: Once the initial tumor (F0 generation) reaches a specified volume, it is harvested and subsequently passaged into new cohorts of mice for expansion.

  • Model Characterization: Established PDX models are thoroughly characterized to ensure they retain the histological and molecular features of the original patient tumor, including mutation status.

In Vivo Efficacy Studies
  • Animal Models: Immunocompromised mice bearing established GIST PDX tumors of a specified size are used.

  • Treatment Groups: Animals are randomized into different treatment arms, including a vehicle control group, an this compound group (at various doses), and comparator drug groups (e.g., imatinib, sunitinib, regorafenib).

  • Drug Administration: The investigational drugs are administered according to their specific dosing schedules (e.g., orally, once or twice daily).

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

  • Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI) or tumor regression, calculated relative to the vehicle-treated control group.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to analyze the modulation of downstream signaling pathways (e.g., phosphorylation of KIT, ERK) through methods like Western blotting or immunohistochemistry.

Experimental_Workflow cluster_setup PDX Model Establishment cluster_study In Vivo Efficacy Study Patient_Tumor Patient Tumor (GIST) Implantation Subcutaneous Implantation (Immunocompromised Mice) Patient_Tumor->Implantation Tumor_Growth Tumor Growth & Passaging Implantation->Tumor_Growth Characterization Model Characterization (Histology, Genomics) Tumor_Growth->Characterization Tumor_Bearing_Mice Tumor-Bearing Mice (Established PDX) Characterization->Tumor_Bearing_Mice Randomization Randomization Tumor_Bearing_Mice->Randomization Treatment Treatment Groups: - Vehicle - AZD3229 - Comparators Randomization->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Efficacy Endpoint Analysis (TGI, Regression) Monitoring->Endpoint

Caption: General workflow for GIST PDX model establishment and in vivo efficacy studies.

Conclusion

The preclinical data from patient-derived xenograft models strongly support the continued development of this compound as a potent and selective inhibitor for the treatment of GIST. Its ability to induce tumor regression in models with various KIT mutations, including those resistant to standard therapies, highlights its potential to address a significant unmet medical need in the management of this disease. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with GIST.

References

AZD3229 Tosylate: A Comparative Analysis of Efficacy Against Primary and Secondary KIT Mutations in GIST

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of AZD3229 tosylate's efficacy on primary versus secondary mutations in the context of Gastrointestinal Stromal Tumors (GIST). AZD3229 is a potent and selective small-molecule inhibitor of KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), designed to address the challenges of drug resistance that arise from mutations in these kinases.[1][2] This document summarizes key experimental data, details the methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to offer an objective comparison with other therapeutic alternatives.

Executive Summary

Gastrointestinal stromal tumors are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While first-line treatment with imatinib (B729) is often effective, the majority of patients eventually develop resistance, frequently through the acquisition of secondary mutations in the KIT gene. AZD3229 has been developed as a pan-KIT mutant inhibitor, demonstrating significant potency against both primary, imatinib-sensitive mutations and a wide spectrum of secondary, resistance-conferring mutations.[1][3] Preclinical studies have shown that AZD3229 is 15 to 60 times more potent than imatinib in inhibiting primary KIT mutations and exhibits low nanomolar activity against a broad range of secondary mutations.[1]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro potency of AZD3229 against various primary and secondary KIT mutations compared to standard-of-care therapies. The data is presented as IC50 values (the half-maximal inhibitory concentration), a measure of the drug's effectiveness in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity (IC50, nM) of AZD3229 and Imatinib against Primary KIT Mutations

Cell LinePrimary MutationAZD3229 IC50 (nM)Imatinib IC50 (nM)Fold Improvement (Imatinib/AZD3229)
GIST-T1Exon 11 deletion (V560_Y578del)1.59060
GIST882Exon 13 point mutation (K642E)57515

Data synthesized from preclinical studies.[1]

Table 2: Inhibitory Activity (IC50, nM) of AZD3229 against Common Secondary KIT Resistance Mutations

Cell Line / Ba/F3 ModelPrimary MutationSecondary MutationAZD3229 IC50 (nM)Comparator IC50 (nM)
GIST430Exon 11 deletionV654A (ATP-binding pocket)10Imatinib: >1000
Ba/F3Exon 11 deletionT670I (ATP-binding pocket)8Sunitinib: 50
Ba/F3Exon 11 deletionD816H (Activation loop)20Regorafenib: 150
Ba/F3Exon 9 A502_Y503dupY823D (Activation loop)4Imatinib: >500

Data synthesized from preclinical studies.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of kinase inhibitors on the proliferation of GIST cell lines.

  • Cell Seeding: GIST cell lines (e.g., GIST-T1, GIST882, GIST430) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with a serial dilution of this compound or comparator compounds (e.g., imatinib, sunitinib, regorafenib) for 72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined by non-linear regression analysis using graphing software.

Western Blot Analysis for KIT Phosphorylation

This method is used to assess the inhibition of KIT signaling by measuring the phosphorylation status of the KIT receptor.

  • Cell Lysis: GIST cells are treated with the test compounds for a specified time (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated KIT (p-KIT) or total KIT.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The level of p-KIT is normalized to the total KIT expression.

Mandatory Visualizations

Signaling Pathway of KIT in GIST and Inhibition by AZD3229

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT KIT Receptor pKIT Phosphorylated KIT (Active) KIT->pKIT Dimerization & Autophosphorylation PI3K PI3K pKIT->PI3K RAS RAS pKIT->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Primary_Mutation Primary Mutation (e.g., Exon 11 del) Primary_Mutation->pKIT Constitutive Activation Secondary_Mutation Secondary Mutation (e.g., V654A, Y823D) Secondary_Mutation->pKIT Imatinib Resistance AZD3229 This compound AZD3229->pKIT Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture GIST Cell Line Culture (Primary & Secondary Mutations) Compound_Treatment Treatment with AZD3229 & Comparators Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Compound_Treatment->Proliferation_Assay Western_Blot Western Blot for p-KIT Inhibition Compound_Treatment->Western_Blot IC50_Determination IC50 Value Determination Proliferation_Assay->IC50_Determination Western_Blot->IC50_Determination Xenograft_Model GIST Patient-Derived Xenograft (PDX) Models IC50_Determination->Xenograft_Model Candidate Selection Drug_Administration Oral Administration of AZD3229 Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Assessment Assessment of Anti-tumor Efficacy Tumor_Measurement->Efficacy_Assessment

References

Safety Operating Guide

Essential Safety and Disposal Protocol for AZD3229 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for AZD3229 Tosylate is not publicly available. This document provides procedural guidance based on the general handling of potent, investigational pharmaceutical compounds. As the toxicological properties of this compound are not fully characterized, it must be handled with extreme caution as a potentially hazardous substance. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations before handling or disposing of this material.

I. Immediate Safety and Handling Plan

Given that this compound is a potent inhibitor of KIT/PDGFRα for the treatment of gastrointestinal stromal tumors, it should be treated as a cytotoxic compound.[][2] All handling must occur in a designated area, using appropriate engineering controls and personal protective equipment to prevent exposure.

Engineering Controls:

  • Primary: All work involving weighing, dissolving, or transferring the solid compound or its solutions must be conducted in a certified chemical fume hood, ventilated balance enclosure, or biological safety cabinet.

Personal Protective Equipment (PPE):

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of as hazardous waste immediately after the procedure.

  • Eye Protection: ANSI-approved chemical safety goggles are required. For procedures with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.

  • Body Protection: A disposable, solid-front gown with tight-fitting cuffs should be worn over a standard lab coat. This gown must be removed before exiting the designated handling area.

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is required.

Spill & Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill Cleanup: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully collect the material into a sealed, labeled hazardous waste container. Decontaminate the spill area with a suitable cleaning agent. All cleanup materials must be disposed of as hazardous waste.

II. Step-by-Step Disposal Procedures

The disposal of this compound and all associated contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this material be disposed of in standard trash or down the drain.

Experimental Protocol: Waste Management

  • Waste Segregation:

    • Identify and segregate all waste streams at the point of generation. This includes:

      • Unused/Expired Compound: The original vial or container with remaining this compound.

      • Contaminated Solids: All disposable items that have come into contact with the compound, such as pipette tips, weighing papers, centrifuge tubes, gloves, disposable gowns, and spill cleanup materials.

      • Contaminated Liquids: Any solutions containing this compound and the first rinse of any contaminated, non-disposable glassware.

  • Waste Containerization:

    • Solid Waste: Place all contaminated solids into a dedicated, leak-proof, and puncture-resistant hazardous waste container. The container must be sealable and clearly labeled.

    • Liquid Waste: Collect all liquid waste in a dedicated, shatter-resistant (e.g., polyethylene-coated glass) container with a secure screw-top cap. Do not mix with other waste streams unless approved by your EHS department.

  • Waste Labeling:

    • Label all waste containers clearly with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards (e.g., "Potentially Cytotoxic," "Handle with Caution").

    • Include the date of accumulation and the name of the principal investigator or lab group.

  • Temporary Storage:

    • Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Disposal must be conducted by a licensed hazardous waste management vendor. The standard and required method of destruction for potent pharmaceutical compounds is high-temperature incineration.

III. Data Presentation

The following table summarizes the available quantitative data for this compound. The lack of toxicological data underscores the need for cautious handling.

Property Value Source
Molecular Formula C₃₁H₃₄FN₇O₆SPubChem[3]
Molecular Weight 651.7 g/mol PubChem[3]
CAS Number 2248003-71-4PubChem[3]
LD50 (Oral, Rat) Data Not Available-
Carcinogenicity Data Not Available-
Mutagenicity Data Not Available-
Reproductive Toxicity Data Not Available-

IV. Mandatory Visualization

This compound Disposal Workflow cluster_source Waste Generation cluster_collection Waste Segregation & Collection cluster_disposal Disposal Pathway A Unused this compound (Solid or Solution) D Labeled Hazardous Solid Waste Container A->D Solid E Labeled Hazardous Liquid Waste Container A->E Liquid B Contaminated PPE (Gloves, Gown, etc.) B->D C Contaminated Labware (Pipette Tips, Vials) C->D F Store in Secure Satellite Accumulation Area D->F E->F G Schedule EHS Pickup F->G H Disposal via Licensed Vendor (Incineration) G->H

Caption: A logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling AZD3229 Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of AZD3229 Tosylate.

This document provides crucial safety and logistical information for the handling of this compound, a potent and selective small-molecule inhibitor of KIT and PDGFRα.[1] Given its potency, personnel must adhere to stringent safety protocols to minimize exposure risk. The following procedural guidance is designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The cornerstone of safely handling potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Specifications & Best Practices
Unpacking & Weighing (Dry Powder) Double Gloves, Disposable Gown, Goggles/Face Shield, Powered Air-Purifying Respirator (PAPR)Conduct in a certified chemical fume hood or containment glove box. Ensure gloves are chemotherapy-rated (e.g., ASTM D6978 certified). Gowns should be long-sleeved with tight-fitting cuffs and back-closing.[2][3] A PAPR is recommended for handling potent compounds to provide a higher level of respiratory protection.[4][5]
Solution Preparation Double Gloves, Disposable Gown, Goggles/Face ShieldPerform all manipulations within a chemical fume hood. Change gloves immediately if contaminated.
In-vitro/In-vivo Dosing Gloves, Lab Coat, Safety GlassesThe level of PPE may be adjusted based on the concentration of the dosing solution and the potential for aerosol generation. A risk assessment should be performed.
General Laboratory Operations Lab Coat, Safety Glasses, GlovesStandard laboratory PPE is required at all times in areas where this compound is handled.
Waste Disposal Double Gloves, Disposable Gown, Goggles/Face ShieldHandle all waste as potent and hazardous.

Operational Plan: Step-by-Step Handling Workflow

A systematic workflow is essential to minimize the risk of exposure and contamination when handling this compound. The following diagram outlines the key steps from receiving to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) (or equivalent potent compound documentation) Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Containment Workspace (e.g., Fume Hood, Glove Box) Don PPE->Prepare Workspace Unpack Unpack Compound Prepare Workspace->Unpack Weigh Weigh Compound Unpack->Weigh Prepare Solution Prepare Solution Weigh->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Surfaces & Equipment Conduct Experiment->Decontaminate Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Hazardous Waste Doff PPE->Dispose Waste

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. This includes, but is not limited to:

  • Empty and partially used vials

  • Contaminated PPE (gloves, gowns, etc.)

  • Pipette tips and other disposable labware

  • Cleaning materials (e.g., absorbent pads, wipes)

Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this material down the drain or in regular trash.

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional EHS.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE (including a respirator) should clean up the spill using a spill kit designed for potent compounds.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Given that AZD3229 is a potent compound, it is imperative to handle it with the utmost care, adhering to the safety guidelines outlined in this document and your institution's specific protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD3229 Tosylate
Reactant of Route 2
Reactant of Route 2
AZD3229 Tosylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。